MMPI-1154
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[(4-fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-22-10-6-19(7-11-22)15-30(17-25-28-14-24(29-25)26(31)32)16-20-8-12-23(13-9-20)33-18-21-4-2-1-3-5-21/h1-14H,15-18H2,(H,28,29)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNFRCPUOPISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC3=CC=C(C=C3)F)CC4=NC=C(N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of MMPI-1154
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel imidazole-carboxylic acid-based inhibitor of matrix metalloproteinases (MMPs), with a primary focus on its role as a cardioprotective agent. The information presented is collated from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound functions as a direct inhibitor of matrix metalloproteinases, with a notable inhibitory activity against MMP-2.[1][2][3] The proposed mechanism involves a chelating interaction between the carboxylic acid moiety of this compound and the Zn²⁺ ion within the catalytic domain of the MMP enzyme.[3] This interaction blocks the enzyme's proteolytic activity. In the context of cardiac ischemia/reperfusion (I/R) injury, MMP-2 is activated and contributes to myocardial damage by degrading both extracellular matrix components and intracellular contractile proteins, such as troponin I and myosin light chain 1.[4][5] By inhibiting MMP-2, this compound is believed to prevent the degradation of these critical proteins, thereby preserving cardiac myocyte structure and function, which ultimately leads to a reduction in infarct size.[3][4][6] Studies suggest that a moderate level of MMP-2 inhibition is sufficient for cardioprotection, which may help in avoiding the side effects associated with broad-spectrum, high-potency MMP inhibitors.[3][7]
Quantitative Data: Inhibitory Activity
The inhibitory profile of this compound has been characterized against several MMPs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that some discrepancies in the reported IC50 values exist in the literature.
| Target | IC50 (µM) | Source |
| MMP-2 | 2.5 | [1] |
| MMP-2 | 6.6 | [2] |
| MMP-13 | 1.8 | [2] |
| MMP-1 | 10 | [2] |
| MMP-9 | 13 | [2] |
Preclinical Efficacy
The cardioprotective effects of this compound have been demonstrated in a series of in vitro, ex vivo, and in vivo studies.
| Model | Treatment | Key Findings | Reference |
| Neonatal rat cardiac myocytes with simulated I/R injury | This compound | Showed significant cardio-cytoprotection. | [3][8] |
| Isolated rat heart MMP-2 enzyme assay | This compound (1-100 µM) | Concentration-dependent inhibition of MMP-2, with 100% inhibition at 100 µM. | [2] |
| Isolated rat heart model of acute myocardial infarction (AMI) | 1 µM this compound | Significantly decreased infarct size. | [3][7][8] |
The in vivo efficacy of this compound was evaluated in a rat model of acute myocardial infarction.
| Animal Model | Treatment Protocol | Results | Note | Reference |
| Normocholesterolemic adult male Wistar rats with AMI | 1 µmol/kg this compound (intravenous, 5 min before reperfusion) | Infarct size significantly reduced from 63.68 ± 1.91% to 53.53 ± 3.36%. | [1][5][9] | |
| Hypercholesterolemic adult male Wistar rats with AMI | 1 µmol/kg this compound (intravenous, 5 min before reperfusion) | The cardioprotective effect was abolished. | The lack of efficacy in the presence of hypercholesterolemia may be due to a shift in the dose-response relationship. | [1][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
-
Animal Model: Adult male Wistar rats. For studies involving hypercholesterolemia, rats were fed a high-fat diet (2% cholesterol + 0.25% cholic acid) for 12 weeks.
-
Surgical Procedure: Rats were subjected to 30 minutes of coronary artery occlusion followed by 120 minutes of reperfusion to induce AMI.
-
Drug Administration: this compound was administered intravenously at the 25th minute of ischemia (5 minutes before reperfusion) at doses of 0.3, 1, and 3 µmol/kg.
-
Infarct Size Assessment: At the end of the reperfusion period, the infarct size to area at risk ratio was determined using standard Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Microvascular Obstruction (MVO) Assessment: Myocardial MVO was determined by thioflavine-S staining.
-
Heart Preparation: Hearts were isolated from adult male Wistar rats and perfused via the Langendorff apparatus.
-
Ischemia/Reperfusion Protocol: The isolated hearts were subjected to 30 minutes of global ischemia followed by 120 minutes of reperfusion.
-
Drug Treatment: this compound (1 µM) was included in the perfusion buffer.
-
Outcome Measurement: Myocardial infarct size was measured at the end of the experiment.
-
Enzyme Source: MMP-2 enzyme was isolated from rat heart tissue.
-
Assay Method: Gelatin zymography or a fluorescent assay employing the MMP-2 catalytic domain was used to assess the inhibitory activity of this compound.
-
Procedure: The assay was conducted with varying concentrations of this compound to determine the IC50 value.
-
Cell Type: Neonatal rat cardiac myocytes.
-
Experimental Condition: The cells were subjected to simulated ischemia/reperfusion injury.
-
Treatment: this compound was applied to the cell culture.
-
Endpoint: Cardio-cytoprotection was assessed, likely through measures of cell viability and apoptosis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and experimental designs.
Caption: Proposed mechanism of this compound in cardioprotection.
Caption: Workflow for the in vivo acute myocardial infarction experiment.
Caption: Experimental screening cascade for this compound development.
Caption: Logical relationship of this compound to MMPs and cardiac injury.
References
- 1. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MMPI-1154: A Selective MMP-2 Inhibitor for Cardioprotective Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MMPI-1154, a novel, selective inhibitor of matrix metalloproteinase-2 (MMP-2). This document consolidates key quantitative data, detailed experimental protocols from foundational studies, and visual representations of signaling pathways and experimental workflows to support further research and development in the field of cardiovascular disease, particularly in the context of ischemia/reperfusion injury.
Introduction to this compound
This compound is an imidazole-carboxylic acid-based small molecule inhibitor that has demonstrated significant potential as a cardio-cytoprotective agent.[1][2] It has been identified as a promising lead candidate for the treatment of acute myocardial infarction due to its selective inhibition of MMP-2, an enzyme implicated in the pathophysiology of cardiac ischemia/reperfusion injury.[1][2] Unlike traditional hydroxamic acid-based MMP inhibitors, which have faced challenges in clinical trials due to a lack of selectivity and associated side effects, this compound represents a more targeted therapeutic approach.[3]
Quantitative Data: Inhibitory Activity of this compound
The selectivity of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against a panel of matrix metalloproteinases. The data clearly indicates a preferential inhibition of MMP-2.
Table 1: IC50 Values of this compound Against Various MMPs
| MMP Target | IC50 (µM) | Reference |
| MMP-2 | 2.5 - 6.6 | [1][4] |
| MMP-13 | 1.8 | [4] |
| MMP-1 | 10 | [4] |
| MMP-9 | 13 | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments that have been instrumental in characterizing the efficacy of this compound.
In Vitro MMP-2 Inhibition Assay
This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against MMP-2.
-
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant human MMP-2.
-
Methodology: A fluorometric assay is employed using a recombinant human MMP-2 catalytic domain and a synthetic peptide substrate.[5]
-
Assay Preparation: The assay is validated using a known non-selective MMP inhibitor, such as ilomastat, as a positive control.[5]
-
Screening: Compounds, including this compound, are initially tested at a single concentration (e.g., 10 µM) to identify primary hits.[5]
-
IC50 Determination: For compounds showing significant inhibition, a dose-response curve is generated by testing a range of concentrations to calculate the IC50 value.
-
Detection: The enzymatic activity of MMP-2 is measured by monitoring the fluorescence generated from the cleavage of the synthetic peptide substrate.
-
Simulated Ischemia/Reperfusion Injury in Neonatal Rat Cardiac Myocytes
This cell-based assay evaluates the cytoprotective effects of this compound in a model of ischemia/reperfusion injury.
-
Objective: To assess the ability of this compound to protect cardiac myocytes from cell death induced by simulated ischemia and reperfusion.
-
Methodology:
-
Cell Culture: Primary neonatal rat cardiac myocytes are isolated and cultured.[2]
-
Simulated Ischemia: To induce ischemia, the culture medium is replaced with a hypoxic solution, and the cells are placed in a tri-gas incubator with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 240 minutes) at 37°C.[2] Control cells are maintained in a normoxic incubator.[2]
-
Simulated Reperfusion: Following the ischemic period, the hypoxic medium is replaced with normoxic culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 2 hours) to simulate reperfusion.[2]
-
Treatment: this compound is added to the culture medium at various concentrations before or during the simulated ischemia/reperfusion.
-
Assessment of Cell Viability: Cell viability is assessed using standard methods, such as lactate (B86563) dehydrogenase (LDH) release assay or vital staining, to quantify the extent of cytoprotection.
-
Ex Vivo Global Ischemia in Isolated Rat Hearts (Langendorff Model)
This ex vivo model provides a more physiologically relevant assessment of the cardioprotective effects of this compound.
-
Objective: To determine the effect of this compound on myocardial infarct size in an isolated heart model of global ischemia and reperfusion.
-
Methodology:
-
Heart Isolation and Perfusion: Male Wistar rats are anesthetized, and their hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer at a constant pressure and temperature (37°C).[6]
-
Equilibration: The hearts are allowed to equilibrate for a period (e.g., 15-20 minutes) to achieve stable baseline function.
-
Global Ischemia: Global ischemia is induced by stopping the perfusion for a defined duration (e.g., 30 minutes).[2]
-
Reperfusion: Reperfusion is initiated by restoring the flow of the buffer for a specified period (e.g., 120 minutes).[2]
-
Treatment: this compound (e.g., 1 µM) is administered in the perfusion buffer before the onset of ischemia or at the beginning of reperfusion.[2]
-
Infarct Size Measurement: At the end of reperfusion, the hearts are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then quantified as a percentage of the total ventricular area.
-
In Vivo Acute Myocardial Infarction Model in Rats
This in vivo model is crucial for evaluating the therapeutic potential of this compound in a living organism.
-
Objective: To assess the effect of this compound on myocardial infarct size in a rat model of acute myocardial infarction.
-
Methodology:
-
Animal Preparation: Adult male Wistar rats are anesthetized.[7]
-
Induction of Myocardial Infarction: An open-chest surgery is performed, and the left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 30 minutes) to induce regional ischemia.[2][7]
-
Reperfusion: The ligature is then removed to allow for reperfusion for a defined period (e.g., 120 minutes).[2][7]
-
Treatment: this compound is administered intravenously at various doses (e.g., 0.3, 1, and 3 µmol/kg) at a specific time point, such as 5 minutes before reperfusion.[1][7]
-
Infarct Size and Area at Risk Assessment: At the end of the reperfusion period, the coronary artery is re-occluded, and Evans blue dye is injected to delineate the area at risk (the non-blue area). The heart is then excised, sliced, and stained with TTC to identify the infarcted tissue (pale) within the area at risk.[1][7] The infarct size is expressed as a percentage of the area at risk.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logic of selective inhibition related to this compound.
Caption: MMP-2 Signaling in Cardiac Ischemia/Reperfusion Injury.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Selective Inhibition Profile of this compound.
Conclusion
This compound has emerged as a well-characterized and selective inhibitor of MMP-2 with demonstrated cardioprotective effects in a range of preclinical models. This technical guide provides researchers and drug development professionals with the essential data and detailed methodologies to build upon the existing knowledge and further explore the therapeutic potential of this compound in cardiovascular diseases. The provided information is intended to facilitate the design of future studies and accelerate the translation of this promising compound towards clinical applications.
References
- 1. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MMPI-1154: A Promising Cardioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMPI-1154 is a novel, potent, and selective small molecule inhibitor of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase implicated in the pathophysiology of acute myocardial infarction and other cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for in vitro and in vivo evaluation, along with a summary of its inhibitory profile, are presented to facilitate further research and development. The mechanism of action, involving the chelation of the catalytic zinc ion within the MMP-2 active site, is also discussed in the context of relevant signaling pathways.
Chemical Structure and Properties
This compound, an imidazole-carboxylic acid derivative, possesses a well-defined chemical structure that is crucial for its inhibitory activity.
Chemical Name: 1-(4-fluorobenzyl)-2-((4-(benzyloxy)benzyl)amino)-1H-imidazole-5-carboxylic acid
CAS Number: 1382722-47-5
Molecular Formula: C25H22FN3O3
SMILES: O=C(C1=CN=C(CN(CC2=CC=C(F)C=C2)CC3=CC=C(OCC4=CC=CC=C4)C=C3)N1)O
Appearance: White to yellow solid
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 431.46 g/mol | Calculated |
| Solubility | Soluble in DMSO | |
| Appearance | White to yellow solid |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects primarily through the inhibition of matrix metalloproteinase-2 (MMP-2). MMP-2 is a key enzyme involved in the degradation of the extracellular matrix and the cleavage of various intracellular proteins, particularly during ischemia-reperfusion injury in the heart.
The proposed mechanism of action for this compound involves the carboxylic acid moiety of the imidazole (B134444) ring chelating the catalytic Zn2+ ion in the active site of MMP-2. This interaction blocks the enzyme's proteolytic activity, thereby preventing the downstream pathological effects.
The signaling pathway of MMP-2 in cardiac injury is complex. During events like a myocardial infarction, increased oxidative stress leads to the activation of MMP-2. Activated MMP-2 can then cleave intracellular proteins such as troponin I and myosin light chain, leading to myofilament degradation and cardiac dysfunction. By inhibiting MMP-2, this compound is believed to protect the structural integrity and function of cardiomyocytes.
The Role of MMPI-1154 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinases (MMPs), particularly MMP-2, are key enzymatic mediators in the pathophysiology of cardiovascular diseases, including acute myocardial infarction (AMI). Their role in extracellular matrix degradation and cleavage of intracellular proteins following ischemia-reperfusion injury makes them a critical target for therapeutic intervention. This technical guide provides an in-depth overview of MMPI-1154, a novel, selective imidazole-carboxylic acid-based inhibitor of MMP-2. We will explore its mechanism of action, summarize its cardioprotective effects with quantitative data from preclinical studies, and provide detailed experimental protocols for its investigation. Furthermore, this guide presents key signaling pathways and experimental workflows in visually intuitive diagrams to facilitate a deeper understanding of this compound's role in cardiovascular research.
Introduction to MMPs in Cardiovascular Disease
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). In the cardiovascular system, their activity is tightly regulated. However, in pathological conditions such as myocardial infarction, the balance is disrupted, leading to excessive ECM degradation, adverse cardiac remodeling, and heart failure.[1][2]
MMP-2 (Gelatinase A) is constitutively expressed in the heart and is significantly upregulated and activated during ischemia-reperfusion injury.[2][3] Activated MMP-2 contributes to cardiac dysfunction not only by degrading ECM components but also by targeting intracellular proteins crucial for cardiomyocyte function, such as troponin I and myosin light chain-1.[4] This dual action of MMP-2 makes its selective inhibition a promising therapeutic strategy to mitigate the damage caused by AMI.[4][5]
This compound: A Selective MMP-2 Inhibitor
This compound is a novel small molecule inhibitor of MMP-2, developed as a potential cardioprotective agent.[6] It belongs to a class of imidazole-carboxylic acid-based compounds that have shown superior MMP-inhibiting effects compared to traditional hydroxamic acid-type derivatives.[6]
Mechanism of Action
This compound functions by targeting the active site of MMP-2. The carboxylic acid moiety of this compound engages in a chelating interaction with the catalytic zinc ion (Zn²⁺) essential for the enzyme's proteolytic activity. This binding is further stabilized by interactions with one of the nitrogen heteroatoms in the imidazole (B134444) ring, contributing to its inhibitory effect.
Inhibitory Profile
The inhibitory activity of this compound has been characterized against several MMPs. The half-maximal inhibitory concentrations (IC₅₀) highlight its relative selectivity for MMP-2.
| MMP Target | IC₅₀ (µM) |
| MMP-2 | 2.5[6] |
| MMP-1 | 10 |
| MMP-9 | 13 |
| MMP-13 | 1.8 |
Table 1: Inhibitory concentrations (IC₅₀) of this compound against various matrix metalloproteinases.
Cardioprotective Effects of this compound in Acute Myocardial Infarction
Preclinical studies have demonstrated the cardioprotective potential of this compound in a rat model of AMI. The primary endpoint in these studies was the reduction of infarct size following ischemia-reperfusion injury.
In Vivo Efficacy in Normocholesterolemic Rats
In a model of 30 minutes of coronary occlusion followed by 120 minutes of reperfusion, intravenous administration of this compound at the 25th minute of ischemia showed a dose-dependent reduction in infarct size.
| Treatment Group | Dose (µmol/kg) | Infarct Size / Area at Risk (%) (Mean ± SEM) |
| Vehicle (Control) | - | 63.68 ± 1.91 |
| This compound | 0.3 | No significant reduction |
| This compound | 1 | 53.53 ± 3.36* |
| This compound | 3 | No significant reduction |
*Table 2: Effect of this compound on infarct size in a normocholesterolemic rat model of AMI. p < 0.05 compared to the vehicle group.[6]
Impact of Hypercholesterolemia
The cardioprotective effect of this compound was investigated in a hypercholesterolemic rat model. Interestingly, the efficacy observed at the 1 µmol/kg dose in normocholesterolemic rats was abolished in the presence of hypercholesterolemia.[6][7] This suggests that comorbidities may influence the therapeutic window of this compound and that further dose-ranging studies are necessary for more complex disease models.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of MMP-2 in Cardiac Injury
Caption: Signaling pathway of MMP-2 activation and inhibition by this compound.
Experimental Workflow for In Vivo AMI Studies
Caption: Workflow for in vivo evaluation of this compound in a rat AMI model.
Detailed Experimental Protocols
In Vivo Acute Myocardial Infarction Model
This protocol is adapted from studies evaluating the cardioprotective effects of this compound.[6][7]
-
Animal Model: Adult male Wistar rats are used. For hypercholesterolemia models, rats are fed a high-fat diet (e.g., 2% cholesterol, 0.25% cholic acid) for 12 weeks.[6][7]
-
Anesthesia and Surgical Preparation: Anesthetize the rats (e.g., with sodium pentobarbital). Intubate and ventilate the animals. Perform a left thoracotomy to expose the heart.
-
Coronary Occlusion: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by regional cyanosis and ECG changes. The occlusion period is typically 30 minutes.[6][7]
-
Drug Administration: At the 25th minute of ischemia, administer this compound or vehicle intravenously.[6][7]
-
Reperfusion: After 30 minutes of occlusion, release the ligature to allow for 120 minutes of reperfusion.[6][7]
-
Infarct Size Determination:
-
At the end of reperfusion, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR).
-
Euthanize the animal and excise the heart.
-
Slice the ventricles into 2 mm sections.
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes. Viable myocardium stains red, while the infarcted area remains pale.[8][9]
-
Fix the slices in 10% formalin.
-
Image the slices and use planimetry software to quantify the infarct size as a percentage of the AAR.
-
Gelatin Zymography for MMP-2 Activity
This protocol is a standard method to assess the activity of MMP-2 in tissue homogenates.
-
Sample Preparation:
-
Homogenize heart tissue samples in a non-reducing lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
-
Load equal amounts of protein from each sample mixed with non-reducing sample buffer.
-
Run the gel at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100 based) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. The position of the bands corresponds to the molecular weight of the MMPs (pro-MMP-2 and active MMP-2).
-
Quantify the bands using densitometry.
-
Conclusion and Future Directions
This compound has demonstrated significant cardioprotective effects in a preclinical model of acute myocardial infarction by inhibiting MMP-2. Its efficacy in reducing infarct size highlights the therapeutic potential of selective MMP-2 inhibition. However, the attenuated efficacy in the context of hypercholesterolemia underscores the importance of further research into the impact of comorbidities on this compound's therapeutic profile. Future studies should focus on optimizing dosing strategies in various disease models and further elucidating the downstream signaling pathways affected by this compound to fully realize its clinical potential in treating cardiovascular diseases. The development of more selective and potent MMP inhibitors like this compound represents a promising avenue for novel cardioprotective therapies.
References
- 1. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 2. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases: Pathophysiologic Implications and Potential Therapeutic Targets in Cardiovascular Disease [mdpi.com]
- 4. Myocardial matrix metalloproteinase-2: inside out and upside down - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase-2 contributes to ischemia-reperfusion injury in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. N-Terminomic Identification of Intracellular MMP-2 Substrates in Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]
The Discovery and Synthesis of MMPI-1154: A Cardioprotective Matrix Metalloproteinase-2 Inhibitor
A Technical Whitepaper for Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). While essential for physiological processes, aberrant MMP activity is implicated in numerous pathologies, including cardiovascular diseases.[1][2] Specifically, matrix metalloproteinase-2 (MMP-2) has been identified as a key mediator of myocardial ischemia-reperfusion injury (IRI).[3][4] During IRI, MMP-2 is activated and released, leading to the degradation of both ECM components and intracellular proteins critical for cardiac function, ultimately contributing to myocardial dysfunction and heart failure.[4][5][6] This has positioned MMP-2 as a promising therapeutic target for cardioprotection.[3] MMPI-1154 has emerged as a novel, promising imidazole-carboxylic acid-based inhibitor of MMP-2 with demonstrated cardio-cytoprotective effects in preclinical models of acute myocardial infarction.[7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery of this compound: A Targeted Screening Approach
This compound was identified through a systematic screening cascade designed to discover novel, potent, and selective MMP-2 inhibitors.[9] The discovery process involved a multi-step approach, beginning with in silico modeling and culminating in preclinical evaluation.
The initial phase involved the creation of a focused virtual library of 568 imidazole (B134444) and thiazole (B1198619) compounds.[9] These scaffolds were chosen based on preliminary studies indicating their potential as MMP inhibitors.[5] The library members were then docked into a 3D model of the MMP-2 active site. Compounds with a high docking score (greater than 70), indicating a favorable predicted binding affinity, were selected for synthesis and further evaluation.[9] From this in silico screening, 45 compounds were prioritized.[9]
Thirty of these compounds were successfully synthesized and subjected to an in vitro medium-throughput screening (MTS) using a fluorescent assay with the MMP-2 catalytic domain.[9] Promising candidates were further evaluated for their ability to inhibit MMP-2 using gelatin zymography.[9] Seven compounds were then advanced to cell-based assays to assess their cardioprotective effects in neonatal rat cardiac myocytes subjected to simulated ischemia-reperfusion injury.[9] Six of these compounds demonstrated significant cardio-cytoprotection, with this compound emerging as the most effective.[8][9] The final validation of this compound's cardioprotective potential was conducted in an ex vivo model of acute myocardial infarction using isolated rat hearts.[8][9]
Discovery workflow for this compound.
Synthesis of this compound
While the specific, detailed synthetic protocol for this compound has not been publicly disclosed, it is described as a substituted imidazole-4-carboxylic acid derivative.[5][8] Based on the known chemistry of imidazole synthesis, a plausible general synthetic route can be proposed. The synthesis of substituted imidazole-4-carboxylic acids often involves the cyclization of appropriate acyclic precursors. Several methods have been reported for the synthesis of the imidazole core, including the reaction of α-dicarbonyl compounds with aldehydes and ammonia (B1221849) (Debus synthesis), the reaction of imidates with α-amino ketones, and various multicomponent reactions.
For a structure like this compound, a potential synthetic strategy could involve the construction of the substituted imidazole ring followed by functional group manipulations. One common approach is the use of a pre-functionalized building block, such as an ethyl isocyanoacetate, which can react with an imidoyl chloride in a cycloaddition reaction to form the imidazole-4-carboxylate ester.[10] The ester can then be hydrolyzed to the corresponding carboxylic acid. The substituents on the imidazole ring would be introduced through the choice of the appropriate starting materials.
Disclaimer: The following scheme represents a generalized, plausible synthetic route for a substituted imidazole-4-carboxylic acid and is not the confirmed protocol for this compound.
Plausible synthetic route for a substituted imidazole-4-carboxylic acid.
Biological Activity and Mechanism of Action
This compound is an inhibitor of several matrix metalloproteinases, with a preference for MMP-2 and MMP-13.[7] Its mechanism of action involves a chelating interaction with the catalytic zinc ion (Zn2+) in the active site of the MMP enzyme.[5] The imidazole-carboxylic acid moiety of this compound is crucial for this interaction, with the carboxylic acid and a nitrogen atom from the imidazole ring coordinating with the zinc ion.[5] This binding prevents the enzyme from accessing and degrading its substrates.
The cardioprotective effects of this compound are attributed to its inhibition of MMP-2 in the heart. During ischemia-reperfusion injury, MMP-2 is activated and targets several intracellular proteins within cardiomyocytes, leading to contractile dysfunction.[2][4] Key intracellular targets of MMP-2 include components of the sarcomere such as troponin I (TnI), myosin light chain-1 (MLC-1), and titin, as well as the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[2][7] By inhibiting MMP-2, this compound prevents the degradation of these critical proteins, thereby preserving cardiac function.
Signaling pathway of MMP-2 in ischemia-reperfusion injury and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity and preclinical efficacy of this compound have been quantified in various assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Matrix Metalloproteinase | IC50 (μM) |
| MMP-1 | 10[7] |
| MMP-2 | 6.6[7] |
| MMP-9 | 13[7] |
| MMP-13 | 1.8[7] |
Table 2: Preclinical Efficacy of this compound
| Experimental Model | Dosage | Outcome |
| Ex vivo model of acute myocardial infarction (rat) | 1 μM | Significant decrease in infarct size[8] |
| In vivo rat model of acute myocardial infarction | 1 µmol/kg (i.v.) | Significantly reduced infarct size in normocholesterolemic rats[6][11] |
Key Experimental Protocols
Gelatin Zymography for MMP-2 Activity
Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2.
-
Sample Preparation: Conditioned media from cell cultures or tissue homogenates are collected. Protein concentration is determined and normalized across samples.[12]
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is performed to separate proteins based on their molecular weight.[5][12]
-
Renaturation: The gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.[6]
-
Incubation: The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.[6]
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by active MMPs will appear as clear bands against a blue background.[5][12]
Ex Vivo Rat Heart Ischemia-Reperfusion Model (Langendorff Perfusion)
This model allows for the study of cardiac function in an isolated heart, free from systemic influences.
-
Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold buffer.[1][13]
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a warmed, oxygenated buffer (e.g., Krebs-Henseleit buffer) at a constant pressure. This maintains the viability of the heart.[1][8]
-
Stabilization: The heart is allowed to stabilize for a period, during which baseline functional parameters (e.g., heart rate, left ventricular developed pressure) are recorded.[8]
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[8][10]
-
Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored. This compound or a vehicle control can be administered at the onset of reperfusion.[8][10]
-
Infarct Size Assessment: At the end of the experiment, the heart is typically stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue, allowing for the quantification of infarct size.[11]
Conclusion
This compound is a promising, novel imidazole-carboxylic acid-based inhibitor of MMP-2, discovered through a rigorous screening process. It exhibits cardioprotective effects in preclinical models of myocardial infarction by inhibiting MMP-2-mediated degradation of critical intracellular proteins. While further studies are needed to fully elucidate its therapeutic potential and to develop a scalable synthesis, this compound represents a significant advancement in the pursuit of targeted therapies for ischemia-reperfusion injury. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued development of this compound and other MMP inhibitors for cardiovascular applications.
References
- 1. Intracellular targets of matrix metalloproteinase-2 in cardiac disease: rationale and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac sarcomeric proteins: novel intracellular targets of matrix metalloproteinase-2 in heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 13. Matrix metalloproteinase-2 contributes to ischemia-reperfusion injury in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective MMP-2 Inhibitor MMPI-1154: A Novel Cardioprotective Agent in Attenuating Cardiac Remodeling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cardiac remodeling following ischemic events, such as acute myocardial infarction (AMI), is a complex pathological process that often leads to heart failure. A key driver of this process is the overactivity of matrix metalloproteinases (MMPs), particularly MMP-2, which leads to the degradation of the extracellular matrix (ECM) and adverse structural changes in the heart. This technical guide provides a comprehensive overview of the novel, selective MMP-2 inhibitor, MMPI-1154, and its demonstrated cardioprotective effects. We will delve into its mechanism of action, present preclinical data from a rat model of AMI, detail the experimental protocols used in these studies, and visualize the intricate signaling pathways involved in MMP-2-mediated cardiac remodeling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel therapeutic strategies for cardiovascular diseases.
Introduction: The Role of MMP-2 in Cardiac Remodeling
Cardiac remodeling refers to the changes in the size, shape, and function of the heart in response to injury or increased load. Following an event like a myocardial infarction, a cascade of events is initiated, including inflammation, fibrosis, and hypertrophy, which are orchestrated by a variety of signaling molecules. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM), a key component of the heart's structure.[1][2]
MMP-2, also known as gelatinase A, is constitutively expressed in the heart and is significantly upregulated following cardiac injury.[3] Its primary role is the degradation of type IV collagen, a major component of the basement membrane, as well as other ECM proteins like elastin, fibronectin, and laminin.[1] This degradation of the structural scaffold of the heart contributes to ventricular dilation, wall thinning, and ultimately, systolic dysfunction.[4] Beyond its effects on the ECM, MMP-2 can also cleave intracellular proteins, including troponin I and myosin light chain, directly impairing myocyte contractility.[2][5] Given its central role in these pathological processes, selective inhibition of MMP-2 has emerged as a promising therapeutic strategy to mitigate adverse cardiac remodeling.
This compound: A Novel Selective MMP-2 Inhibitor
This compound is a novel small molecule designed through chemical modeling to selectively inhibit the activity of MMP-2.[3] Its development represents a significant step forward from broad-spectrum MMP inhibitors, which have been associated with off-target effects and limited clinical success.[3][6] Preclinical studies have demonstrated the cardioprotective potential of this compound in the context of ischemia-reperfusion injury.[7][8]
Preclinical Efficacy of this compound in a Rat Model of Acute Myocardial Infarction
A key study investigated the in vivo cardioprotective effects of this compound in a rat model of acute myocardial infarction (AMI) induced by coronary artery occlusion followed by reperfusion.[7][8] The primary endpoint of this study was the reduction in infarct size, a critical determinant of post-infarction cardiac function and remodeling.
Quantitative Data Summary
The study demonstrated a dose-dependent reduction in infarct size with the administration of this compound in normocholesterolemic rats. The most significant effect was observed at a dose of 1 µmol/kg. However, it is important to note that this cardioprotective effect was not observed in hypercholesterolemic animals at the same dose, suggesting that comorbidities may influence the therapeutic efficacy of this compound.[7][8]
| Treatment Group | Dose (µmol/kg) | Infarct Size (% of Area at Risk) | Statistical Significance (vs. Vehicle) |
| Vehicle (Control) | - | 63.68 ± 1.91 | - |
| This compound | 0.3 | Not specified | Not significant |
| This compound | 1 | 53.53 ± 3.36 | Significant |
| This compound | 3 | Not specified | Not significant |
| Ischemic Preconditioning (Positive Control) | - | Significantly reduced | Significant |
Data extracted from a study in normocholesterolemic Wistar rats subjected to 30 minutes of coronary occlusion and 120 minutes of reperfusion.[7]
Experimental Protocols
For the benefit of researchers aiming to replicate or build upon these findings, the detailed experimental methodology is provided below.
Animal Model and Induction of Acute Myocardial Infarction
-
Animal Model: Adult male Wistar rats were used for the study.[8]
-
Induction of Hypercholesterolemia (for comparative groups): A subset of rats was fed a high-fat diet (2% cholesterol + 0.25% cholic acid) for 12 weeks to induce hypercholesterolemia.[7][8]
-
Surgical Procedure:
Drug Administration
-
Compound: this compound was administered intravenously.
-
Dosing: The compound was tested at doses of 0.3, 1, and 3 µmol/kg.[8]
-
Timing: this compound was administered at the 25th minute of the 30-minute ischemic period, 5 minutes before the onset of reperfusion.[7]
Measurement of Infarct Size
-
At the end of the 120-minute reperfusion period, the hearts were excised.
-
The infarct size was assessed using standard Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]
-
Myocardial microvascular obstruction (MVO) was determined by thioflavine-S staining.[8]
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the role of this compound and the experimental procedures, the following diagrams are provided.
Signaling Pathway of MMP-2 in Cardiac Remodeling
The following diagram illustrates the central role of MMP-2 in the pathological remodeling of the heart following an ischemic event and the point of intervention for this compound.
Caption: Signaling pathway of MMP-2 in cardiac remodeling and this compound intervention.
Experimental Workflow for In Vivo Testing of this compound
This diagram outlines the key steps in the preclinical evaluation of this compound in the rat AMI model.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Discussion and Future Directions
The preclinical data on this compound are promising, demonstrating a clear cardioprotective effect in a clinically relevant model of AMI. The selective inhibition of MMP-2 offers a more targeted approach compared to broad-spectrum MMP inhibitors, potentially reducing the risk of off-target effects. The significant reduction in infarct size observed with this compound administration highlights its potential to mitigate the initial damage from an ischemic event and, consequently, to attenuate adverse cardiac remodeling.
However, the lack of efficacy in a hypercholesterolemic model underscores the importance of considering comorbidities in the development of novel cardiovascular drugs.[7][8] Future research should focus on several key areas:
-
Dose-response studies in comorbid models: Investigating higher doses of this compound in hypercholesterolemic and other comorbid animal models is crucial to determine if the lack of efficacy is due to a rightward shift in the dose-response curve.
-
Long-term studies on cardiac remodeling: While infarct size is a critical early endpoint, long-term studies are needed to assess the effects of this compound on chronic cardiac remodeling, including changes in ventricular volume, ejection fraction, and fibrosis.
-
Elucidation of downstream signaling: Further research is required to fully understand the downstream consequences of selective MMP-2 inhibition and how this translates into improved cardiac function.
-
Pharmacokinetics and safety pharmacology: Comprehensive pharmacokinetic and safety studies are necessary before this compound can be considered for clinical development.
Conclusion
This compound is a promising, selective MMP-2 inhibitor with demonstrated cardioprotective effects in a preclinical model of acute myocardial infarction. Its ability to reduce infarct size suggests a potential to attenuate the adverse cardiac remodeling that often leads to heart failure. While further research is needed to address the influence of comorbidities and to evaluate its long-term efficacy and safety, this compound represents a significant advancement in the targeted therapy for ischemic heart disease. This technical guide provides a foundational understanding of this compound for the scientific and drug development communities, with the aim of stimulating further investigation into this novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. MMP-2 and TIMP-2 in Patients with Heart Failure and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Imidazole-Carboxylic Acid Derivatives as Potent Matrix Metalloproteinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their overexpression is implicated in a range of diseases, including cancer, arthritis, and cardiovascular disorders. Consequently, the development of potent and selective MMP inhibitors has been a significant focus of drug discovery. Among the various chemical scaffolds explored, imidazole-carboxylic acid derivatives have emerged as a promising class of MMP inhibitors. The imidazole (B134444) ring offers versatile synthetic tractability and opportunities for diverse substitutions to achieve desired potency and selectivity, while the carboxylic acid moiety often serves as an effective zinc-binding group (ZBG), chelating the catalytic zinc ion in the MMP active site. This technical guide provides an in-depth overview of the core aspects of imidazole-carboxylic acid-based MMP inhibitors, including their mechanism of action, structure-activity relationships, quantitative efficacy data, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Catalytic Zinc
The primary mechanism of action for many imidazole-carboxylic acid-based MMP inhibitors involves the coordination of the carboxylate group to the catalytic zinc ion (Zn²⁺) located in the active site of the MMP. This interaction is crucial for inhibiting the enzymatic activity of MMPs, which are responsible for the degradation of ECM components. The imidazole core and its various substituents play a vital role in orienting the carboxylic acid for optimal zinc binding and in establishing additional interactions with the enzyme's specificity pockets (S1', S2', etc.), thereby contributing to the inhibitor's potency and selectivity.
Quantitative Data on Imidazole-Carboxylic Acid Based MMP Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50 values) of various imidazole-carboxylic acid-based compounds against different MMPs. This data is essential for comparing the potency and selectivity of these inhibitors.
| Compound ID | Imidazole Core Structure | Substituents | Target MMP | IC50 (nM) | Reference |
| 1a | 2-oxo-imidazolidine-4-carboxylic acid | P1' = 4-(4-fluorophenoxy)phenyl | MMP-13 | 3 | [1] |
| 1b | 2-oxo-imidazolidine-4-carboxylic acid | P1' = 4-(naphth-2-yloxy)phenyl | MMP-13 | 4 | [1] |
| 2a | 1H-imidazole-2-carboxylic acid derivative | - | VIM-2 (a metallo-β-lactamase) | Potent Inhibition | [2] |
| 3a | Imidazole-4,5-dicarboxamide derivative | p-chloro phenyl amide | SARS-CoV-2 Mpro | 4790 | [3] |
Note: While compounds 2a and 3a are not direct MMP inhibitors, they highlight the versatility of the imidazole-carboxylic acid scaffold in targeting metalloenzymes.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective imidazole-carboxylic acid-based MMP inhibitors is heavily reliant on understanding their structure-activity relationships. Key SAR findings from various studies include:
-
The position of the carboxylic acid: The placement of the carboxylic acid on the imidazole ring is critical for its function as a zinc-binding group.
-
Substituents on the imidazole ring: The nature and position of substituents on the imidazole core significantly influence the inhibitor's interaction with the enzyme's specificity pockets, thereby affecting potency and selectivity. For instance, bulky and hydrophobic groups at certain positions can enhance binding to the S1' pocket of some MMPs.
-
Stereochemistry: The stereochemistry of chiral centers within the inhibitor molecule can have a profound impact on its inhibitory activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of imidazole-carboxylic acid-based MMP inhibitors.
MMP Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the potency of compounds in inhibiting MMP activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Test compounds (imidazole-carboxylic acid derivatives)
-
Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, the recombinant MMP enzyme, and the test compound or control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gelatin Zymography
This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9).
Materials:
-
Cell culture supernatants or tissue extracts
-
SDS-PAGE apparatus and reagents
-
Gelatin (porcine skin)
-
Zymogram development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 0.1% w/v).
-
Mix the protein samples with a non-reducing sample buffer and load them onto the gel without boiling.
-
Perform electrophoresis at a low temperature (e.g., 4°C) to separate the proteins based on their molecular weight.
-
After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in the zymogram development buffer at 37°C for an extended period (e.g., 12-48 hours) to allow the gelatinases to digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background, as the gelatin has been degraded and will not stain.
-
Quantify the band intensity using densitometry software.
MTT Cell Viability Assay
This assay is used to assess the cytotoxicity of the MMP inhibitors on cultured cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test compounds (imidazole-carboxylic acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by MMP inhibition and the workflows of the experimental protocols described above.
Caption: Downstream signaling effects of MMP inhibition.
Caption: Workflow for FRET-based MMP inhibition assay.
Caption: Logical workflow for screening MMP inhibitors.
Conclusion
Imidazole-carboxylic acid derivatives represent a highly promising and versatile scaffold for the design of novel MMP inhibitors. Their favorable zinc-binding capabilities, coupled with the extensive possibilities for synthetic modification to achieve high potency and selectivity, make them attractive candidates for further development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers in the field to design, synthesize, and evaluate the next generation of MMP inhibitors for therapeutic applications. The continued exploration of the structure-activity relationships and the downstream signaling effects of these compounds will be crucial in translating their preclinical promise into clinical success.
References
- 1. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blayney.nsw.gov.au [blayney.nsw.gov.au]
- 3. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MMPI-1154 on Extracellular Matrix Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The degradation and remodeling of the ECM are critical processes in various physiological and pathological conditions, including wound healing, tissue repair, and diseases such as fibrosis and cancer. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the breakdown of ECM components.[1][2] Among these, MMP-2 (Gelatinase-A) is a key enzyme involved in the degradation of type IV and V collagen, fibronectin, and elastin (B1584352).[3][4] Dysregulation of MMP-2 activity is implicated in numerous diseases, making it a significant target for therapeutic intervention. MMPI-1154 is a novel, selective inhibitor of MMP-2, showing promise in preclinical studies for its cardioprotective effects.[3][5] This technical guide provides a comprehensive overview of the current understanding of this compound and its impact on extracellular matrix degradation, based on available scientific literature.
This compound: An Inhibitor of MMP-2
This compound is an imidazole-carboxylic acid-based small molecule inhibitor of MMP-2.[6] Its primary mechanism of action is the inhibition of the catalytic activity of MMP-2, thereby preventing the degradation of its target ECM substrates.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against MMP-2 and other related MMPs. This data is crucial for understanding its selectivity and potential off-target effects.
| Enzyme | IC50 (µM) | Reference |
| MMP-2 | 6.6 | [6] |
| MMP-13 | 1.8 | [6] |
| MMP-1 | 10 | [6] |
| MMP-9 | 13 | [6] |
Table 1: In vitro inhibitory activity of this compound against various matrix metalloproteinases.
In preclinical studies, this compound has demonstrated dose-dependent efficacy in an in vivo rat model of acute myocardial infarction (AMI). The administration of this compound resulted in a significant reduction in infarct size, indicating its protective effect against tissue damage associated with ischemia/reperfusion injury.[7][8]
| Compound | Dose (µmol/kg) | Infarct Size Reduction | Reference |
| This compound | 1 | Significant | [7][8] |
| MMPI-1260 | 3 | Significant | [7][8] |
Table 2: In vivo cardioprotective effect of this compound in a rat model of acute myocardial infarction.
Impact of this compound on Extracellular Matrix Degradation
While direct quantitative data on the effect of this compound on the degradation of specific ECM components is not extensively available in the public domain, its impact can be inferred from the known substrates of its primary target, MMP-2.
MMP-2 is a potent gelatinase, meaning it efficiently degrades denatured collagen (gelatin).[9] Furthermore, it plays a significant role in the breakdown of several key components of the basement membrane and the interstitial matrix.[3][4]
Known Substrates of MMP-2:
-
Collagens: Type IV and V collagen are major structural components of the basement membrane, and their degradation by MMP-2 is a critical step in processes like angiogenesis and tumor invasion.[4][10] MMP-2 can also degrade other collagen types, including type I, II, and III, particularly after their initial cleavage by collagenases.[11]
-
Fibronectin: This glycoprotein (B1211001) is crucial for cell adhesion and migration, and its degradation by MMP-2 can disrupt these processes.[12][13]
-
Laminin (B1169045): As a key component of the basement membrane, laminin degradation by MMPs, including potentially MMP-2, can compromise tissue integrity.[14]
-
Elastin: MMP-2 contributes to the breakdown of elastin, a protein essential for the elasticity of tissues like blood vessels and skin.[3]
By inhibiting MMP-2, this compound is expected to prevent or reduce the degradation of these vital ECM components. This protective effect on the ECM is likely the underlying mechanism for its observed therapeutic benefits, such as the reduction of tissue damage in myocardial infarction.[3]
Experimental Protocols
To assess the impact of this compound on ECM degradation, a variety of in vitro and in vivo experimental approaches can be employed. Gelatin zymography is a widely used and relatively straightforward technique to specifically measure the activity of gelatinases like MMP-2 and to evaluate the efficacy of their inhibitors.
Gelatin Zymography Protocol
This protocol provides a general framework for assessing the inhibitory effect of this compound on MMP-2 activity.
Materials:
-
Cell culture medium, tissue homogenates, or purified MMP-2 enzyme
-
This compound stock solution
-
Polyacrylamide gels containing gelatin (e.g., 1 mg/mL)
-
SDS-PAGE running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare samples (e.g., conditioned media from cell cultures, tissue lysates) containing MMP-2. If using purified enzyme, dilute to a suitable concentration.
-
Incubation with this compound: Incubate the samples with varying concentrations of this compound for a predetermined time at 37°C. Include a vehicle control (without this compound).
-
Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, remove the gel and wash it in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel in zymogram developing buffer overnight at 37°C. During this incubation, the active MMP-2 will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, followed by destaining until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-2.
-
Analysis: Quantify the intensity of the clear bands using densitometry software. A reduction in the intensity of the bands in the presence of this compound indicates its inhibitory effect on MMP-2 activity.
Signaling Pathways and Experimental Workflows
The regulation of MMP activity is a complex process involving various signaling pathways that control their expression, activation, and inhibition. While the specific signaling pathways modulated by this compound have not been fully elucidated, a general understanding of MMP regulation provides a framework for its mechanism of action.
Caption: General signaling pathway of MMP-2 activation and ECM degradation, highlighting the inhibitory action of this compound.
Caption: Experimental workflow to evaluate the effect of this compound on extracellular matrix degradation.
Conclusion and Future Directions
This compound is a promising selective inhibitor of MMP-2 with demonstrated therapeutic potential in preclinical models of cardiovascular disease. Its mechanism of action is centered on the inhibition of MMP-2-mediated degradation of the extracellular matrix. While direct evidence of its effect on specific ECM components is still emerging, the known substrate profile of MMP-2 provides a strong rationale for its ECM-protective effects.
Future research should focus on:
-
Quantitative analysis: Detailed studies to quantify the inhibitory effect of this compound on the degradation of key ECM proteins such as type IV collagen, fibronectin, and laminin.
-
In vivo studies: Further in vivo experiments in various disease models to correlate the inhibition of ECM degradation with therapeutic outcomes.
-
Signaling pathway elucidation: Investigations into the specific intracellular signaling pathways that may be modulated by this compound, beyond its direct enzymatic inhibition of MMP-2.
A deeper understanding of the molecular mechanisms underlying the effects of this compound on ECM dynamics will be crucial for its further development as a therapeutic agent for a range of diseases characterized by aberrant ECM remodeling.
References
- 1. mdpi.com [mdpi.com]
- 2. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Collagen type IV degradation by MMP2,3,4,9,10,12 [reactome.org]
- 11. Matrix metalloproteinase interactions with collagen and elastin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix metalloproteinase-2, -9 and -13 are involved in fibronectin degradation of rat lung granulomatous fibrosis caused by Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix metalloproteinase-2 and -9 lead to fibronectin degradation in astroglia infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the cardioprotective effects of MMPI-1154
An In-depth Technical Guide on the Cardioprotective Effects of MMPI-1154
Introduction
Coronary heart disease is a leading cause of mortality worldwide.[1] A primary consequence of this disease is acute myocardial infarction (AMI), commonly known as a heart attack, which involves ischemia/reperfusion (I/R) injury to the cardiac tissue. A key family of enzymes implicated in the pathology of I/R injury is the Matrix Metalloproteinases (MMPs).[2] MMP-2, a zinc-dependent endopeptidase, is particularly abundant in the heart and is activated during I/R, contributing to cardiac damage by degrading contractile proteins.[3][4]
This technical guide focuses on this compound, a novel imidazole (B134444) carboxylic acid-based small molecule designed as a potent inhibitor of MMP-2.[1][4] Preclinical studies have demonstrated its potential as a cardioprotective agent against I/R injury. This document provides a comprehensive overview of the mechanism of action, experimental evidence, and detailed protocols related to the investigation of this compound's cardioprotective effects, intended for researchers and professionals in drug development.
Mechanism of Action: MMP-2 Inhibition
Under physiological conditions, MMP-2 is present in the heart as an inactive zymogen.[3] During ischemia/reperfusion, a cascade of events, including the generation of reactive oxygen and nitrogen species, leads to the activation of MMP-2.[3] Once activated, MMP-2 targets and degrades essential intracellular and extracellular matrix proteins, including components of the sarcomere like troponin I and titin.[5][6] This proteolytic activity impairs myocyte contractility, contributes to myocardial stunning, and ultimately leads to cell death and increased infarct size.[4][6]
This compound exerts its cardioprotective effect by directly inhibiting the catalytic activity of MMP-2.[5][7] By binding to the enzyme, it prevents the degradation of critical cardiac proteins, thereby preserving myocardial function and reducing the extent of tissue damage following an ischemic event.
Data Presentation
The efficacy of this compound has been quantified in several preclinical models. The data highlights its inhibitory profile and its significant effect on reducing myocardial infarct size.
Table 1: Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various matrix metalloproteinases. A lower value indicates greater inhibitory potency.
| MMP Target | IC₅₀ Value (µM) | Reference(s) |
| MMP-2 | 2.5 - 6.6 | [3][8] |
| MMP-13 | 1.8 | [8] |
| MMP-1 | 10 | [8] |
| MMP-9 | 13 | [8] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of AMI
This table presents the effect of this compound on myocardial infarct size in normocholesterolemic rats subjected to 30 minutes of ischemia and 120 minutes of reperfusion.[3]
| Treatment Group | Dose | Infarct Size / Area at Risk (%) (Mean ± SEM) | Reference(s) |
| Vehicle Control (Study 1) | N/A | 63.68 ± 1.91 | [3] |
| This compound (Study 1) | 1 µmol/kg | 53.53 ± 3.36 | [3] |
| Vehicle Control (Study 2) | N/A | 55.58 ± 3.41 | [3] |
| This compound (Study 2) | 1 µmol/kg | 40.61 ± 3.38 | [3] |
| Ischemic Preconditioning | N/A | 26.23 ± 6.16* | [3] |
* Indicates a statistically significant reduction compared to the respective vehicle control group.
Note: The cardioprotective effect of this compound at a 1 µmol/kg dose was not observed in hypercholesterolemic animals, suggesting that comorbidities can abolish its efficacy at this specific dose.[3][9][10]
Table 3: Ex Vivo Efficacy of this compound
This table shows the effect of this compound in an isolated rat heart model (Langendorff) subjected to global ischemia and reperfusion.
| Treatment Group | Concentration | Outcome | Reference(s) |
| Vehicle Control | N/A | Baseline Infarct Size | [1] |
| This compound | 1 µM | Significant reduction in myocardial infarct size | [1][4] |
Experimental Protocols
The cardioprotective effects of this compound were validated through a cascade of in vitro, ex vivo, and in vivo experiments.
In Vitro Simulated Ischemia/Reperfusion
-
Model : Primary cultures of neonatal rat cardiac myocytes were used.[4]
-
Protocol : Cells were subjected to 4 hours of simulated ischemia, followed by 2 hours of simulated reperfusion.[1][4]
-
Endpoint : Cell viability was assessed using calcein (B42510) fluorescence to identify protective compounds.[1][4]
Ex Vivo Isolated Heart Model
-
Model : Hearts from adult rats were isolated and perfused via the aorta on a Langendorff apparatus.[4]
-
Protocol : After a 20-minute equilibration period, hearts underwent 30 minutes of global, no-flow ischemia, followed by 120 minutes of reperfusion. This compound (1 µM) was administered during the reperfusion period.[1][4]
-
Endpoint : At the end of reperfusion, hearts were sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct size relative to the total ventricular area.[1]
In Vivo Acute Myocardial Infarction Model
-
Model : Adult male Wistar rats were used. For studies involving comorbidities, hypercholesterolemia was induced via a 12-week high-fat diet (2% cholesterol, 0.25% cholic acid).[3][10]
-
Protocol : Animals were subjected to a 30-minute occlusion of a coronary artery, followed by 120 minutes of reperfusion to induce an acute myocardial infarction.[3][10]
-
Drug Administration : this compound was administered intravenously at various doses (0.3, 1, and 3 µmol/kg) five minutes before the onset of reperfusion (at the 25th minute of ischemia).[3][9]
-
Endpoints :
Conclusion and Future Directions
This compound is a novel MMP-2 inhibitor that has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia/reperfusion injury.[1][3] It effectively reduces infarct size in both ex vivo and in vivo settings when administered just prior to reperfusion.[1][3]
However, the abolishment of its protective effects in the presence of hypercholesterolemia at the tested dose highlights a critical challenge in translating cardioprotective therapies to clinical settings, where patients often present with multiple comorbidities.[3][9] Future research should focus on dose-response studies in models with comorbidities to determine if a therapeutic window exists. Further investigation into the broader selectivity profile of this compound and its effects on other MMPs involved in cardiac remodeling is also warranted to fully understand its therapeutic potential and safety profile.[5][7]
References
- 1. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 2. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MMPI-1154 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMPI-1154 is a novel, imidazole-carboxylic acid-based small molecule inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2] Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix, playing a crucial role in various physiological and pathological processes, including tumor invasion, metastasis, angiogenesis, and cardiac remodeling.[3][4] Preclinical studies have identified this compound as a promising therapeutic candidate, particularly in the context of cardioprotection against ischemia/reperfusion injury.[1][5] These application notes provide detailed protocols for in vivo studies based on published research to facilitate further investigation into the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a rat model of acute myocardial infarction (AMI).
Table 1: In Vivo Efficacy of this compound in Normocholesterolemic Rats
| Treatment Group | Dose (µmol/kg) | Administration Route | Key Finding |
| Vehicle Control | - | Intravenous | - |
| This compound | 0.3 | Intravenous | Not specified as significantly effective |
| This compound | 1 | Intravenous | Significant reduction in infarct size[6][7] |
| This compound | 3 | Intravenous | Not specified as the most effective dose |
| Ischemic Preconditioning (IPC) | - | - | Positive control, significantly reduced infarct size[7] |
Table 2: In Vivo Efficacy of this compound in Hypercholesterolemic Rats
| Treatment Group | Dose (µmol/kg) | Administration Route | Key Finding |
| This compound | 1 | Intravenous | Cardioprotective effect was abolished[6][7] |
Experimental Protocols
In Vivo Model of Acute Myocardial Infarction (AMI) in Rats
This protocol details the methodology for inducing AMI in rats to evaluate the cardioprotective effects of this compound.[6][7]
1. Animal Model:
-
Adult male Wistar rats are used for the normocholesterolemic model.[7]
-
For the hypercholesterolemia model, rats are fed a high-fat diet (e.g., 2% cholesterol + 0.25% cholic acid) for 12 weeks prior to the AMI protocol.[6][7]
2. Surgical Procedure:
-
Anesthetize the rats according to approved institutional animal care and use committee protocols.
-
Intubate the animals and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by the appearance of a pale color in the myocardial area at risk.
3. Ischemia/Reperfusion Protocol:
-
Subject the rats to 30 minutes of coronary occlusion (ischemia).[6][7]
-
After the ischemic period, release the ligature to allow for 120 minutes of reperfusion.[6][7]
4. Drug Administration:
-
Prepare this compound in a suitable vehicle for intravenous administration.
-
Administer this compound or vehicle control intravenously at the 25th minute of ischemia.[7][8]
-
The recommended effective dose in normocholesterolemic rats is 1 µmol/kg.[6][7]
5. Assessment of Infarct Size:
-
At the end of the reperfusion period, re-occlude the LAD artery.
-
Infuse Evans blue dye to delineate the area at risk (AAR) from the non-ischemic area.
-
Excise the heart and slice it into sections.
-
Incubate the heart slices in 2,3,5-triphenyltetrazolium chloride (TTC) solution to differentiate the infarcted tissue (pale) from the viable tissue (red).[7][8]
-
Quantify the infarct size as a percentage of the AAR using imaging software.
Visualizations
Signaling Pathway
References
- 1. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix Metalloproteinases As Novel Biomarkers and Potential Therapeutic Targets in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical potential of matrix metalloprotease inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure [mdpi.com]
- 6. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: MMPI-1154 in a Rat Model of Acute Myocardial Infarction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of extracellular matrix components.[1] Following an acute myocardial infarction (AMI), certain MMPs, particularly MMP-2, are upregulated and contribute to the pathological remodeling of the heart tissue, leading to ventricular dilatation and heart failure.[1][2] MMPI-1154 is a novel, potent, and selective inhibitor of MMP-2, which has shown cardioprotective effects in preclinical models of AMI.[3][4] These application notes provide a detailed overview of the use of this compound in a rat model of acute myocardial infarction, including experimental protocols and key findings.
Mechanism of Action
This compound is an imidazole-carboxylic acid-based small molecule that acts as a potent inhibitor of MMP-2.[5] In the context of acute myocardial infarction, ischemia and subsequent reperfusion trigger the activation of MMP-2 within the cardiomyocytes.[6][7] Activated MMP-2 then degrades intracellular structural proteins, such as troponin I and myosin light chain-1, leading to contractile dysfunction and cardiomyocyte death.[3][8] By inhibiting MMP-2, this compound is believed to preserve the integrity of these critical contractile proteins, thereby reducing the extent of myocardial damage and improving cardiac function post-infarction.[9][10]
Signaling pathway of MMP-2 in acute myocardial infarction and the inhibitory action of this compound.
Data Presentation
The cardioprotective effect of this compound has been demonstrated in a rat model of AMI. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on Infarct Size in Normocholesterolemic Rats [3][11]
| Treatment Group | Dose (µmol/kg) | Infarct Size / Area at Risk (%) |
| Vehicle (DMSO) | - | 63.68 ± 1.91 |
| This compound | 0.3 | - |
| This compound | 1 | 53.53 ± 3.36 |
| This compound | 3 | - |
| Ischemic Preconditioning (IPC) | - | 26.23 ± 6.16 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Infarct Size in Hypercholesterolemic Rats [3][12]
| Treatment Group | Dose (µmol/kg) | Infarct Size / Area at Risk (%) |
| Vehicle (DMSO) | - | 55.58 ± 3.41 |
| This compound | 1 | 40.61 ± 3.38 |
| Ischemic Preconditioning (IPC) | - | - |
In hypercholesterolemic rats, the protective effect of this compound at the 1 µmol/kg dose was not statistically significant.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in evaluating this compound in a rat model of AMI.
Experimental workflow for evaluating this compound in a rat model of acute myocardial infarction.
Animal Model and Induction of Acute Myocardial Infarction
-
Animal Model: Adult male Wistar rats are used.[3][12] For hypercholesterolemia models, rats are fed a high-cholesterol diet (e.g., 2% cholesterol and 0.25% cholic acid) for 12 weeks.[3][13]
-
Anesthesia and Ventilation: Anesthetize the rat using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine (B1663881) or isoflurane).[14] Intubate the animal and connect it to a rodent ventilator.[15]
-
Thoracotomy: Perform a left thoracotomy to expose the heart.[13]
-
Left Anterior Descending (LAD) Coronary Artery Ligation: Ligate the LAD coronary artery with a suture to induce ischemia.[2][13] A 30-minute occlusion period is typically used.[3][12]
-
Reperfusion: After the ischemic period, release the ligature to allow for reperfusion of the coronary artery. A 120-minute reperfusion period is common.[3][12]
Administration of this compound
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO).[3]
-
Administration: Administer this compound intravenously at the desired dose (e.g., 0.3, 1, or 3 µmol/kg).[3][12] The administration is typically performed at the 25th minute of the 30-minute ischemia period.[3][12]
Assessment of Myocardial Infarct Size
-
Evans Blue and TTC Staining: This dual-staining technique is the gold standard for differentiating between the area at risk, the infarcted area, and the non-ischemic area.[3][16]
-
At the end of the reperfusion period, re-occlude the LAD artery.
-
Inject Evans blue dye intravenously to stain the perfused (non-ischemic) myocardium blue.[1]
-
Excise the heart and slice it into sections.
-
Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.[1] Viable myocardium will be stained red by TTC due to the presence of dehydrogenases, while the infarcted tissue will remain pale or white.[15]
-
-
Image Analysis: Digitize the stained heart slices and use image analysis software to quantify the area at risk (non-blue area), the infarcted area (white area), and the total left ventricular area. The infarct size is typically expressed as a percentage of the area at risk.[1]
Assessment of Myocardial Microvascular Obstruction (MVO)
-
Thioflavine-S Staining: This fluorescent stain is used to assess the "no-reflow" phenomenon, which is indicative of microvascular obstruction.[3][17]
-
Following the reperfusion period, inject Thioflavine-S solution into the left ventricle.[18]
-
Excise the heart and freeze it.
-
Slice the frozen heart into sections.
-
Examine the sections under a fluorescent microscope. Perfused areas will fluoresce, while areas of MVO will appear as dark, non-fluorescent regions within the area at risk.[19]
-
-
Quantification: Quantify the MVO area using image analysis software and express it as a percentage of the area at risk.[19]
Conclusion
This compound demonstrates a significant cardioprotective effect in a rat model of acute myocardial infarction by reducing infarct size, particularly in normocholesterolemic animals.[3] The detailed protocols provided herein offer a robust framework for researchers to investigate the therapeutic potential of MMP inhibitors like this compound in the context of ischemic heart disease. Further studies are warranted to explore the efficacy of this compound in the presence of comorbidities such as hypercholesterolemia and to elucidate the full spectrum of its cardioprotective mechanisms.[3][12]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 3. ahajournals.org [ahajournals.org]
- 4. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 6. Matrix metalloproteinase-2 contributes to ischemia-reperfusion injury in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of MMP-2 Expression with siRNA Increases Baseline Cardiomyocyte Contractility and Protects against Simulated Ischemic Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Myocardial matrix metalloproteinase-2: inside out and upside down - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 14. veterinaryworld.org [veterinaryworld.org]
- 15. Primary Outcome Assessment in a Pig Model of Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thioflavin S Staining [bio-protocol.org]
- 18. revespcardiol.org [revespcardiol.org]
- 19. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for MMPI-1154 in Cardioprotection Animal Models
Application Notes and Protocols for In Vitro Use of MMPI-1154 on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMPI-1154 is a novel imidazole-carboxylic acid-based small molecule inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2] MMP-2 is a zinc-dependent endopeptidase abundant in cardiac tissue, synthesized by cardiac myocytes, fibroblasts, and endothelial cells.[3] Under pathological conditions such as ischemia/reperfusion injury, MMP-2 is activated and contributes to cardiac dysfunction through the degradation of extracellular matrix components and intracellular proteins.[4][5] this compound offers a targeted approach to mitigate the detrimental effects of MMP-2 activation in cardiac myocytes. These application notes provide detailed protocols for the in vitro use of this compound in cardiac myocyte cultures to study its cardioprotective effects.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of MMP-2.[4][5] The imidazole-carboxylic acid moiety of this compound is believed to have a chelating interaction with the Zn2+ ion in the active site of MMP-2, contributing to its inhibitory effect.[2] By inhibiting MMP-2, this compound can prevent the degradation of critical structural and contractile proteins within and around cardiac myocytes, thereby preserving cellular integrity and function, particularly under stress conditions like ischemia/reperfusion.
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 2.5 µM | MMP-2 | [3][6] |
| 1.8 µM | MMP-13 | [7] | |
| 10 µM | MMP-1 | [7] | |
| 13 µM | MMP-9 | [7] | |
| Effective in vivo Dose | 1 µmol/kg | Reduction of infarct size in rats | [3][8][9][10] |
| Effective in vitro Concentration | 1 µM | Cardioprotection in neonatal rat cardiac myocytes | [1][2][11] |
Signaling Pathway
The primary signaling pathway affected by this compound in the context of cardiac myocytes is the inhibition of MMP-2-mediated proteolysis.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, if the molecular weight of this compound is 400 g/mol , dissolve 4 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
Isolation and Culture of Neonatal Rat Cardiac Myocytes (NRCMs)
This protocol is adapted from established methods for isolating NRCMs.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
0.1% Trypsin-EDTA
-
Collagenase Type II
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Percoll density gradient solutions
-
Cell culture dishes
Workflow:
Procedure:
-
Isolate hearts from neonatal rat pups and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small pieces.
-
Perform sequential enzymatic digestions with trypsin and collagenase to release the cells.
-
Collect the cell suspensions and neutralize the enzymatic activity with FBS-containing medium.
-
Enrich for cardiomyocytes by pre-plating the cell suspension for 1-2 hours to allow for fibroblast attachment, or by using a Percoll density gradient.
-
Collect the cardiomyocyte-rich supernatant and plate the cells on gelatin-coated culture dishes.
-
Culture the cells in DMEM supplemented with 10% FBS and antibiotics.
In Vitro Model of Simulated Ischemia/Reperfusion (sI/R)
Materials:
-
Cultured NRCMs
-
Ischemia buffer (e.g., glucose-free, hypoxic DMEM, pH 6.4)
-
Reperfusion buffer (normal culture medium)
-
Hypoxia chamber or incubator
Procedure:
-
Culture NRCMs to the desired confluency.
-
To induce simulated ischemia, replace the normal culture medium with ischemia buffer.
-
Place the cells in a hypoxic environment (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 3-6 hours).
-
To simulate reperfusion, replace the ischemia buffer with normal, oxygenated culture medium.
-
Return the cells to a normoxic incubator for a specified duration (e.g., 12-24 hours).
-
This compound can be added during the ischemic phase, the reperfusion phase, or both, depending on the experimental design. A typical starting concentration is 1 µM.
Assessment of Cardioprotection
a) Cell Viability Assays:
-
MTT Assay: Measures mitochondrial reductase activity.
-
Treat cells with this compound during sI/R as described above.
-
At the end of the reperfusion period, add MTT solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.
-
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
-
Collect the culture medium at the end of the experiment.
-
Use a commercial LDH cytotoxicity kit to measure LDH activity. Lower LDH release in this compound-treated groups indicates cytoprotection.
-
b) Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation in apoptotic cells.
-
Caspase-3 Activity Assay: Measures the activity of a key executioner caspase.
c) Measurement of MMP-2 Activity:
-
Gelatin Zymography:
-
Collect cell lysates or conditioned media from treated and untreated cells.
-
Run the samples on a polyacrylamide gel containing gelatin.
-
After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Blue. Areas of MMP activity will appear as clear bands against a blue background. A reduction in the intensity of the MMP-2 band in this compound-treated samples indicates inhibition.
-
Workflow for Assessing Cardioprotection:
Assessment of Anti-Hypertrophic Effects
While primarily studied for ischemia/reperfusion, MMP inhibitors may also have roles in cardiac hypertrophy.
a) Induction of Hypertrophy:
-
Treat NRCMs with hypertrophic agonists such as phenylephrine (B352888) (PE), angiotensin II (Ang II), or endothelin-1 (B181129) (ET-1) for 24-48 hours.
-
Co-incubate with this compound to assess its anti-hypertrophic potential.
b) Measurement of Hypertrophic Markers:
-
Cell Size Measurement:
-
Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin).
-
Capture images using fluorescence microscopy.
-
Measure the cell surface area using image analysis software (e.g., ImageJ).
-
-
Protein Synthesis:
-
Measure the incorporation of a labeled amino acid (e.g., [3H]-leucine) into total protein.
-
-
Gene Expression of Hypertrophic Markers:
-
Isolate RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Conclusion
This compound is a valuable tool for investigating the role of MMP-2 in cardiac myocyte pathophysiology. The protocols outlined above provide a framework for studying the cytoprotective effects of this compound in in vitro models of cardiac injury and hypertrophy. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation times, for their specific cell models and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. fujifilmcdi.com [fujifilmcdi.com]
- 6. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Cell Co-Culture Model to Mimic Cardiac Ischemia/Reperfusion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MMPI-1154 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of MMPI-1154, a novel and selective inhibitor of matrix metalloproteinase-2 (MMP-2). The protocols outlined below are based on published studies demonstrating its cardioprotective effects in rodent models of acute myocardial infarction (AMI).
Introduction
This compound is a small molecule inhibitor targeting MMP-2, an enzyme implicated in the pathophysiology of ischemia/reperfusion injury.[1][2] Preclinical investigations have highlighted its potential as a therapeutic agent to mitigate cardiac damage following an ischemic event. These notes are intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
Matrix metalloproteinases (MMPs) are a family of endopeptidases involved in the degradation of extracellular matrix components. MMP-2, specifically, is known to degrade various intracellular and extracellular proteins.[3] During ischemia/reperfusion injury, MMP-2 activity is upregulated, contributing to cellular damage. This compound selectively inhibits MMP-2, thereby preventing the breakdown of crucial structural proteins within the myocardium and offering a cardioprotective effect.[2]
Below is a diagram illustrating the proposed mechanism of action for this compound in the context of ischemia/reperfusion injury.
Experimental Protocols
The following protocols are detailed for a rat model of acute myocardial infarction.
Animal Model
-
Species: Adult male Wistar rats.[1]
-
Health Status: Both normocholesterolemic and hypercholesterolemic models can be utilized.[1]
Surgical Procedure for Acute Myocardial Infarction (AMI)
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Intubate and connect the animal to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. A 30-minute occlusion period is recommended.[1]
-
After 30 minutes of ischemia, release the ligature to allow for reperfusion. A 120-minute reperfusion period is standard.[1]
This compound Administration
-
Route of Administration: Intravenous (IV) injection.[3]
-
Dosing: Doses ranging from 0.3 to 3 µmol/kg have been investigated.[1] A dose of 1 µmol/kg has been shown to be effective in normocholesterolemic rats.[1][3]
-
Timing of Administration: Administer this compound at the 25th minute of the ischemic period.[1][3]
The experimental workflow is depicted in the diagram below.
Endpoint Analysis
-
Infarct Size Assessment: At the end of the reperfusion period, euthanize the animal and excise the heart. Perform dual staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the area at risk and the infarcted area, respectively.[1]
-
Microvascular Obstruction (MVO) Analysis: MVO can be assessed using thioflavine-S staining.[1]
Data Presentation
The following tables summarize the reported efficacy of this compound in a preclinical rat model of AMI.
Table 1: Dosing and Efficacy of this compound in Normocholesterolemic Rats
| Dose (µmol/kg) | Route | Timing of Administration | Outcome | Reference |
| 0.3 | IV | 25th minute of ischemia | No significant reduction in infarct size | [1] |
| 1 | IV | 25th minute of ischemia | Significant reduction in infarct size | [1][3] |
| 3 | IV | 25th minute of ischemia | No significant reduction in infarct size | [1] |
Table 2: Efficacy of this compound (1 µmol/kg) in Hypercholesterolemic vs. Normocholesterolemic Rats
| Animal Model | Infarct Size Reduction | Microvascular Obstruction (MVO) | Reference |
| Normocholesterolemic | Significant Reduction | No significant change | [1][3] |
| Hypercholesterolemic | No significant reduction | No significant change | [1][3] |
Safety and Toxicology
While specific toxicology data for this compound is not detailed in the reviewed literature, it is crucial to conduct comprehensive safety and toxicology studies for any novel drug candidate.[5] These studies should be designed to identify potential adverse effects, determine dose-dependent responses, and establish safety margins before advancing to clinical trials.[5] Standard toxicology study designs can range from acute to chronic and should be conducted in compliance with Good Laboratory Practices (GLP).[5]
Conclusion
This compound has demonstrated dose-dependent cardioprotective effects in a preclinical rat model of acute myocardial infarction, particularly in normocholesterolemic subjects.[1] The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this selective MMP-2 inhibitor. Future studies should aim to explore the efficacy of different dosing regimens in the presence of comorbidities like hypercholesterolemia and conduct thorough safety assessments.[1]
References
- 1. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.semmelweis.hu [old.semmelweis.hu]
- 4. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
Application Notes and Protocols: MMPI-1154 as a Tool to Study MMP-2 Function in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome often characterized by adverse cardiac remodeling, including excessive extracellular matrix (ECM) turnover and fibrosis. Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, is a key enzyme implicated in this process. Upregulated MMP-2 activity in the heart is associated with the degradation of ECM components, leading to ventricular dilation, cardiac dysfunction, and the progression of heart failure.[1][2][3] MMP-2 is expressed by various cardiac cells, including cardiomyocytes, fibroblasts, and endothelial cells, and its levels are significantly increased in patients with heart failure.[1][3] The study of MMP-2's specific roles in the pathophysiology of heart failure necessitates selective inhibitors. MMPI-1154 is a novel, cardio-cytoprotective imidazole-carboxylic acid-based inhibitor of MMP-2, making it a valuable tool for investigating the function of MMP-2 in cardiac disease models.[4] These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models to dissect the role of MMP-2 in heart failure.
Data Presentation
Inhibitor Profile of this compound
This compound demonstrates inhibitory activity against several matrix metalloproteinases. Its selectivity profile is crucial for interpreting experimental results.
| MMP Target | IC50 (µM) | Reference |
| MMP-2 | 6.6 | [5] |
| MMP-13 | 1.8 | [5] |
| MMP-1 | 10 | [5] |
| MMP-9 | 13 | [5] |
Note: Lower IC50 values indicate greater potency.
In Vivo Efficacy of this compound in a Rat Model of Acute Myocardial Infarction
| Treatment Group | Dose (intravenous) | Infarct Size (% of Area at Risk) | Key Finding | Reference |
| Vehicle Control | - | 63.68 ± 1.91 | - | [6] |
| This compound | 1 µmol/kg | 53.53 ± 3.36 | Significant reduction in infarct size | [6] |
Signaling Pathways
MMP-2 is a critical downstream effector in various signaling pathways that drive cardiac remodeling and heart failure. Inhibition of MMP-2 with this compound can help elucidate the contribution of these pathways to the disease phenotype. Key signaling cascades influenced by MMP-2 activity include the Transforming Growth Factor-β (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Protocols
In Vitro MMP-2 Inhibition Assay (Gelatin Zymography)
This protocol is adapted from methodologies used to assess the inhibitory effect of small molecules on MMP-2 activity.
References
- 1. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure [mdpi.com]
- 2. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the NF-κB signaling pathway in heart failure: Exploring potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MMPI-1154 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to laboratory techniques for evaluating the efficacy of MMPI-1154, a novel and selective inhibitor of matrix metalloproteinase-2 (MMP-2). The following protocols and data are intended to assist in the preclinical assessment of this compound in the context of cardiac injury and remodeling.
Introduction to this compound
This compound is an imidazole-carboxylic acid-based small molecule that acts as a potent and selective inhibitor of MMP-2.[1] MMP-2 is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[2][3] In the context of myocardial infarction (MI), MMP-2 is upregulated and contributes to adverse cardiac remodeling, making it a key therapeutic target.[2][4][5] this compound has demonstrated cardioprotective effects by reducing infarct size in preclinical models of myocardial ischemia-reperfusion injury.[6][7]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a rat model of acute myocardial infarction.
| Treatment Group | Dose (µmol/kg) | Infarct Size / Area at Risk (%) | Reference |
| Vehicle Control | - | 63.68 ± 1.91 | [7] |
| This compound | 0.3 | - | [6] |
| This compound | 1 | 53.53 ± 3.36* | [7] |
| This compound | 3 | - | [6] |
*Indicates a statistically significant reduction in infarct size compared to the vehicle-treated group.
Key Experimental Protocols
Here, we provide detailed methodologies for essential experiments to assess the efficacy of this compound.
In Vitro MMP-2 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against MMP-2 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~328/393 nm)
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to respective wells.
-
Add 25 µL of recombinant MMP-2 enzyme (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-2 substrate to each well.
-
Immediately begin kinetic reading on a fluorescence microplate reader at 37°C for at least 30 minutes, with readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Gelatin Zymography for MMP-2 Activity
This protocol allows for the detection of MMP-2 activity in biological samples such as cell culture supernatants or tissue homogenates.
Materials:
-
10% SDS-PAGE gels copolymerized with 0.1% gelatin
-
Sample loading buffer (non-reducing)
-
Electrophoresis running buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Prepare protein samples (e.g., from cell culture media or tissue extracts) and determine protein concentration.
-
Mix samples with non-reducing sample loading buffer. Do not heat the samples.
-
Load equal amounts of protein into the wells of the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.
-
Incubate the gel in incubation buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel with destaining solution until clear bands appear against a blue background.
-
Gelatinolytic activity of MMP-2 will appear as clear bands, corresponding to the molecular weight of pro-MMP-2 (72 kDa) and active MMP-2 (62 kDa). The intensity of the bands can be quantified using densitometry.
In Vivo Myocardial Infarction Model and Infarct Size Assessment
This protocol outlines the creation of a rat model of acute myocardial infarction and the subsequent measurement of infarct size.[6][7]
Animal Model:
-
Anesthetize adult male Wistar rats.
-
Perform a thoracotomy to expose the heart.
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes).
-
Administer this compound or vehicle intravenously at a specific time point (e.g., 5 minutes before reperfusion).[7]
-
Remove the ligature to allow for reperfusion for a designated duration (e.g., 120 minutes).
Infarct Size Staining (Evans Blue and TTC):
-
At the end of the reperfusion period, re-ligate the LAD artery.
-
Inject Evans blue dye (e.g., 2% solution) into the left ventricular cavity to delineate the area at risk (AAR), which will remain unstained.
-
Euthanize the animal and excise the heart.
-
Freeze the heart and slice it into transverse sections (e.g., 2 mm thick).
-
Incubate the heart slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain pale white.[8][9]
-
Image the heart slices and quantify the AAR (non-blue area) and the infarct area (white area) using image analysis software.
-
Calculate the infarct size as a percentage of the AAR.
Assessment of Microvascular Obstruction (Thioflavin-S Staining)
This protocol is used to determine the "no-reflow" area, an indicator of microvascular damage, following myocardial ischemia-reperfusion.[6]
Protocol:
-
Following the in vivo myocardial infarction protocol, just before heart excision, inject thioflavin-S (e.g., 4% solution) intravenously.
-
Excise the heart, freeze it, and slice it into transverse sections.
-
Examine the heart slices under ultraviolet light.
-
Perfused myocardium will fluoresce, while areas of microvascular obstruction (no-reflow) will appear as dark, non-fluorescent regions within the area at risk.[10][11]
-
Quantify the no-reflow area using image analysis software and express it as a percentage of the area at risk.
Visualizations
Caption: this compound inhibits active MMP-2, mitigating downstream cardiac damage.
References
- 1. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myocardial matrix metalloproteinase-2: inside out and upside down - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assigning matrix metalloproteinase roles in ischaemic cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioflavin S Staining [bio-protocol.org]
- 11. Intracoronary Infusion of Thioflavin-S to Study Microvascular Obstruction in a Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
MMPI-1154: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and use of MMPI-1154 for research purposes. This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and has shown promise as a cardioprotective agent in preclinical studies of acute myocardial infarction.[1][2][3] It also exhibits inhibitory activity against MMP-13, MMP-1, and MMP-9.[1]
Data Presentation: Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results. The following table summarizes the solubility and recommended storage conditions for this compound.
| Solvent | Achievable Concentration | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | ≥ 20.8 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month.[1] |
Note: It is highly recommended to prepare a stock solution in DMSO. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1] To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is best practice to aliquot the stock solution into smaller volumes for storage.[1]
Experimental Protocols: Solution Preparation
The following protocols detail the preparation of this compound solutions for both in vitro and in vivo studies.
In Vitro Solution Preparation (10 mM DMSO Stock)
-
Start with a pre-weighed amount of solid this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
To aid dissolution, the tube can be warmed to 37°C and vortexed or sonicated.
-
Once a clear solution is obtained, aliquot and store as recommended in the table above.
In Vivo Solution Preparation
For in vivo experiments, a clear stock solution is first prepared, which is then further diluted in a suitable vehicle. The following are examples of preparation methods for different vehicles.[1]
Method 1: PEG300, Tween-80, and Saline
This method yields a clear solution of at least 2.08 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 μL of saline to reach the final volume of 1 mL and mix thoroughly.
Method 2: Corn Oil
This method also yields a clear solution of at least 2.08 mg/mL. This protocol should be used with caution for dosing periods longer than two weeks.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.
Method 3: SBE-β-CD in Saline
This method provides a clear solution of at least 2.08 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of a 20% SBE-β-CD solution in saline.
-
Mix until the solution is clear and homogeneous.
Mechanism of Action and Signaling Pathway
This compound is an imidazole-carboxylic acid-based inhibitor that chelates the Zn2+ ion in the active site of MMP-2, thereby inhibiting its enzymatic activity.[2][4] In the context of cardiac ischemia-reperfusion (I/R) injury, MMP-2 is activated and released from the myocardium.[5] Activated MMP-2 can then degrade intracellular contractile proteins, such as troponin I and myosin light chains, leading to myocardial dysfunction.[5][6] By inhibiting MMP-2, this compound is thought to prevent the degradation of these critical proteins, thus preserving cardiac function and reducing infarct size.[2][3][4]
The following diagram illustrates the proposed signaling pathway of this compound's cardioprotective effect.
Experimental Workflow
The following diagram outlines a typical experimental workflow for preparing this compound for research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 6. Matrix Metalloproteinase-2 Inhibition in Acute Ischemia-Reperfusion Heart Injury—Cardioprotective Properties of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Inhibitory Effect of MMPI-1154 on MMP-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase critical in the degradation of extracellular matrix components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Dysregulation of MMP-2 activity is implicated in various pathological processes, including tumor invasion, angiogenesis, inflammation, and cardiovascular diseases.[3][4] Consequently, the identification and characterization of specific MMP-2 inhibitors are of significant interest for therapeutic development.
MMPI-1154 is a novel imidazole-carboxylic acid-based inhibitor of MMP-2.[5][6] It has shown promise as a cardio-cytoprotective agent by reducing infarct size in preclinical models of acute myocardial infarction.[6][7][8] Understanding the inhibitory potency and mechanism of this compound on MMP-2 activity is crucial for its further development.
These application notes provide detailed protocols for two standard methods to assess the inhibitory effect of this compound on MMP-2 activity: gelatin zymography for a semi-quantitative assessment of inhibition and a fluorogenic substrate assay for a quantitative determination of inhibitory potency (IC50).
Quantitative Data Summary
The inhibitory activity of this compound against MMP-2 and other related MMPs has been determined, with the half-maximal inhibitory concentration (IC50) values summarized below.
| Compound | Target | IC50 (µM) | Notes |
| This compound | MMP-2 | 6.6 | A promising novel cardio-cytoprotective imidazole-carboxylic acid (ICA) MMP-2 inhibitor.[5] |
| This compound | MMP-13 | 1.8 | Also shows inhibitory activity against other MMPs.[5] |
| This compound | MMP-1 | 10 | Demonstrates selectivity, with varying potency against different MMP family members.[5] |
| This compound | MMP-9 | 13 | Inhibits MMP-9, another gelatinase, but with lower potency compared to MMP-2 and MMP-13.[5] |
In vitro studies have shown that this compound can achieve 100% inhibition of MMP-2 isolated from rat heart at a concentration of 100 µM.[5]
Experimental Protocols
Two primary methods are detailed below for measuring the inhibitory effect of this compound on MMP-2 activity.
Gelatin Zymography
Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2 and MMP-9.[1] This method allows for the semi-quantitative assessment of MMP-2 inhibition by observing the reduction in gelatin degradation in the presence of an inhibitor.
Caption: Workflow for assessing MMP-2 inhibition using gelatin zymography.
-
Recombinant human MMP-2 (or a biological sample containing MMP-2, such as conditioned cell culture media)
-
This compound
-
Tris-HCl
-
Acrylamide/Bis-acrylamide solution
-
Gelatin
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
TEMED
-
Triton X-100
-
Calcium Chloride (CaCl2)
-
Zinc Chloride (ZnCl2)
-
Coomassie Brilliant Blue R-250
-
Acetic Acid
-
Glycerol
-
Bromophenol Blue
-
Preparation of Gelatin-Containing Polyacrylamide Gels (10%):
-
For the separating gel, mix deionized water, 30% acrylamide/bis-acrylamide, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and a 10 mg/mL gelatin solution.
-
Initiate polymerization by adding 10% APS and TEMED.[9]
-
Pour the separating gel and overlay with water.
-
After polymerization, pour the stacking gel (without gelatin) on top.
-
-
Sample Preparation and Incubation with Inhibitor:
-
Dilute the MMP-2 source (e.g., recombinant enzyme or conditioned media) in a non-reducing sample buffer (containing SDS, glycerol, Tris-HCl pH 6.8, and bromophenol blue, but no boiling or reducing agents like β-mercaptoethanol).
-
Prepare a concentration gradient of this compound.
-
Incubate the MMP-2 sample with different concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM) for a predetermined time (e.g., 30 minutes) at room temperature. Include a vehicle control (DMSO, if applicable).
-
-
Electrophoresis:
-
Enzyme Renaturation and Incubation:
-
After electrophoresis, carefully remove the gel.
-
Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow the enzyme to renature.[9][10]
-
Incubate the gel overnight (16-24 hours) at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100).[9]
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue solution (0.5% Coomassie in 40% methanol, 10% acetic acid) for 1-2 hours.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Areas of gelatin degradation by MMP-2 will appear as clear bands. The intensity and size of these bands will decrease with increasing concentrations of this compound.
-
Fluorogenic Substrate Assay for IC50 Determination
This is a quantitative method to determine the inhibitory potency of this compound by measuring the cleavage of a specific fluorogenic MMP-2 substrate.[11][12] The substrate is typically a peptide with a fluorescent reporter and a quencher. Cleavage of the peptide by MMP-2 separates the reporter from the quencher, resulting in an increase in fluorescence.[11]
Caption: Workflow for IC50 determination of an MMP-2 inhibitor.
-
Active recombinant human MMP-2
-
This compound
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well black microplate
-
Fluorescence microplate reader
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.
-
Dilute the active MMP-2 enzyme to the working concentration in the assay buffer.
-
Prepare the fluorogenic MMP-2 substrate at the recommended concentration in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the diluted active MMP-2 enzyme to all wells except for the "no enzyme" control.
-
Include controls: a "no inhibitor" control (MMP-2 + vehicle), a "no enzyme" control (substrate + buffer), and a "blank" control (buffer only).
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
-
Initiating the Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm).[2] Alternatively, an endpoint reading can be taken after a fixed incubation time at 37°C.[13]
-
-
Data Analysis and IC50 Calculation:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of 'no inhibitor' control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of MMP-2 activity.
-
MMP-2 Signaling Pathway Involvement
MMP-2 is involved in complex signaling pathways that regulate cellular processes like migration, invasion, and angiogenesis.[4][14] Its expression and activity are modulated by various growth factors and signaling cascades. Understanding these pathways provides context for the therapeutic application of MMP-2 inhibitors like this compound.
References
- 1. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. studylib.net [studylib.net]
- 11. MMP2 Inhibitor Screening Assay Kit (Fluorometric) (ab139447) | Abcam [abcam.com]
- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MMP2 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Overcoming reduced MMPI-1154 efficacy in hypercholesterolemia
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reduced efficacy of MMPI-1154, a selective Matrix Metalloproteinase-2 (MMP-2) inhibitor, in experimental models of hypercholesterolemia.
Troubleshooting Guide: Overcoming Reduced this compound Efficacy
Researchers have observed that the cardioprotective effects of this compound can be diminished in the presence of hypercholesterolemia.[1] This guide offers potential explanations and actionable troubleshooting steps to address this issue.
Problem: Reduced or abolished therapeutic efficacy of this compound in hypercholesterolemic animal models compared to normocholesterolemic controls.
| Potential Cause | Explanation | Suggested Troubleshooting Steps |
| Altered Pharmacokinetics and Bioavailability | Hypercholesterolemia can alter the expression and function of hepatic drug-metabolizing enzymes and drug transporters.[2] This may lead to faster clearance or reduced tissue distribution of this compound, preventing it from reaching therapeutic concentrations at the target site. | 1. Conduct a Dose-Response Study: The effective dose in normocholesterolemic models (e.g., 1 µmol/kg in rats) may be suboptimal in hypercholesterolemic conditions.[1] Perform a dose-escalation study to determine if a higher dose of this compound can restore efficacy. 2. Pharmacokinetic Analysis: If resources permit, perform pharmacokinetic studies in both normo- and hypercholesterolemic animals to compare the plasma and tissue concentrations of this compound over time. This can confirm if altered drug metabolism or distribution is a contributing factor. |
| Changes in the Extracellular Matrix (ECM) and MMP-2 Environment | Hypercholesterolemia can lead to changes in the composition and structure of the ECM. This altered microenvironment might affect the activity and accessibility of MMP-2 to the inhibitor. Additionally, high cholesterol can influence the localization of MMP-2 within lipid rafts, potentially shielding it from inhibition.[3][4][5] | 1. Characterize MMP-2 Activity and Expression: Use gelatin zymography and Western blotting to compare the levels of pro-MMP-2 and active MMP-2 in cardiac tissue from both experimental groups. Increased MMP-2 activation in hypercholesterolemic animals might require higher inhibitor concentrations. 2. Lipid Raft Disruption (In Vitro): In a cell culture model, consider using cholesterol-depleting agents to investigate if disrupting lipid rafts restores this compound efficacy. This can provide mechanistic insight into the role of membrane microdomains. |
| Increased Inflammatory State | Hypercholesterolemia is associated with a chronic inflammatory state, which can lead to the upregulation of various inflammatory mediators and proteases, potentially overwhelming the inhibitory capacity of the administered this compound dose. | 1. Assess Inflammatory Markers: Measure key inflammatory cytokines in plasma and cardiac tissue to characterize the inflammatory status of your animal model. 2. Combination Therapy: Consider a co-treatment strategy with an anti-inflammatory agent to reduce the overall inflammatory burden and potentially enhance the efficacy of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, cardio-cytoprotective imidazole-carboxylic acid-based inhibitor of Matrix Metalloproteinase-2 (MMP-2).[6][7] It also shows inhibitory activity against MMP-13, MMP-1, and MMP-9.[8] Its mechanism of action involves the chelation of the zinc ion in the catalytic site of MMP-2, which is essential for its enzymatic activity.[6][7] During cardiac ischemia-reperfusion injury, MMP-2 is activated and contributes to cardiac dysfunction by degrading contractile proteins.[9][10][11] this compound aims to mitigate this damage by inhibiting MMP-2 activity.
Q2: Has the reduced efficacy of this compound in hypercholesterolemia been published?
A2: Yes, a study demonstrated that while this compound at 1 µmol/kg significantly reduced infarct size in normocholesterolemic rats subjected to acute myocardial infarction, this protective effect was not observed in hypercholesterolemic rats.[1]
Q3: Could the diet used to induce hypercholesterolemia interfere with this compound?
A3: While a direct interaction between dietary components and this compound has not been reported, high-fat, high-cholesterol diets are known to induce systemic changes that can affect drug efficacy. As mentioned in the troubleshooting guide, this includes alterations in drug metabolism and distribution.[2]
Q4: What are the IC50 values for this compound against different MMPs?
A4: The reported IC50 values for this compound are:
-
MMP-2: 6.6 µM
-
MMP-13: 1.8 µM
-
MMP-1: 10 µM
-
MMP-9: 13 µM[8]
Q5: Are there alternative strategies to consider if dose escalation of this compound is not feasible or effective?
A5: If increasing the dose of this compound is not a viable option, you could explore combination therapies. For instance, co-administering a lipid-lowering agent, such as a statin, could help normalize the metabolic environment and potentially restore the efficacy of this compound. However, this would need to be carefully designed to distinguish between the effects of each compound.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on Infarct Size
| Animal Model | Treatment Group | Dose (µmol/kg) | Infarct Size / Area at Risk (%) (Mean ± SEM) |
| Normocholesterolemic Rat | Vehicle | - | 63.68 ± 1.91 |
| Normocholesterolemic Rat | This compound | 1 | 53.53 ± 3.36* |
| Hypercholesterolemic Rat | Vehicle | - | 45.59 ± 4.8 |
| Hypercholesterolemic Rat | This compound | 1 | 44.82 ± 6.1 |
*p < 0.05 vs. Vehicle. Data extracted from a study on acute myocardial infarction in rats.[1]
Key Experimental Protocols
Induction of Hypercholesterolemia in Rats
This protocol is based on methodologies described in the literature to induce hypercholesterolemia in a rat model.[1]
-
Animals: Male Wistar rats.
-
Diet: A high-fat, high-cholesterol diet consisting of standard chow supplemented with 2% cholesterol and 0.25% cholic acid.
-
Duration: Feed the animals the specialized diet for 12 weeks to induce a hypercholesterolemic state.
-
Monitoring: Monitor plasma cholesterol and triglyceride levels periodically to confirm the development of hypercholesterolemia.
In Vivo Acute Myocardial Infarction (AMI) Model
This protocol outlines the surgical procedure to induce AMI in rats for efficacy studies.[1]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Ventilation: Intubate and mechanically ventilate the animal.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
-
Drug Administration: Administer this compound or vehicle intravenously approximately 5 minutes before the end of the ischemic period.
-
Reperfusion: Remove the ligature to allow for 120 minutes of reperfusion.
-
Euthanasia and Tissue Collection: At the end of the reperfusion period, euthanize the animal and excise the heart for analysis.
Measurement of Infarct Size by TTC Staining
Triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted myocardial tissue.
-
Heart Preparation: Excise the heart and freeze it at -20°C for 1-2 hours.
-
Slicing: Cut the frozen heart into uniform 2 mm thick transverse slices.
-
Staining: Incubate the slices in a 1% TTC solution in phosphate-buffered saline at 37°C for 15-20 minutes. Viable tissue will stain red, while infarcted tissue will remain pale.
-
Fixation: Fix the stained slices in 10% formalin for at least 20 minutes to enhance contrast.
-
Imaging and Analysis: Image the slices and use image analysis software to quantify the area of infarction and the total area at risk for each slice. Calculate the infarct size as a percentage of the area at risk.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the activity of gelatinases like MMP-2 in tissue samples.
-
Sample Preparation: Homogenize cardiac tissue samples in a suitable extraction buffer and determine the protein concentration.
-
Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel co-polymerized with gelatin. Run the electrophoresis under non-reducing conditions.
-
Renaturation and Development: After electrophoresis, wash the gel in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C overnight.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight can be used to distinguish between pro-MMP-2 and active MMP-2.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: MMP-2 activation pathway in ischemia-reperfusion injury and the point of intervention for this compound.
Caption: Experimental workflow for evaluating this compound efficacy in normo- and hypercholesterolemic rat models of AMI.
References
- 1. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypercholesterolemia reduces the expression and function of hepatic drug metabolizing enzymes and transporters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intracellular Regulation of Matrix Metalloproteinase-2 Activity: New Strategies in Treatment and Protection of Heart Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinase-2 contributes to ischemia-reperfusion injury in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Metalloproteinase-2 Inhibition in Acute Ischemia-Reperfusion Heart Injury—Cardioprotective Properties of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the clinical translation of MMPI-1154
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical Matrix Metalloproteinase (MMP) inhibitor, MMPI-1154. The information provided is based on the known challenges and experimental considerations for MMP inhibitors in general, as specific data for this compound is not publicly available.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected potency (high IC50 value) for this compound in our cellular assays. What could be the reason?
A1: Several factors could contribute to reduced potency in cellular assays compared to cell-free enzymatic assays.
-
Cell Permeability: this compound may have poor cell membrane permeability, limiting its access to intracellular or pericellular MMPs. Consider performing a cell permeability assay (e.g., PAMPA) to assess this.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.
-
Protein Binding: High binding to serum proteins in the cell culture media can reduce the free concentration of this compound available to inhibit target MMPs. Consider reducing the serum concentration or using serum-free media for a short duration, if your cell line can tolerate it.
-
Compound Stability: this compound may be unstable in the cell culture media. Assess its stability over the time course of your experiment using techniques like HPLC.
-
Target MMP Expression: The target MMP may be expressed at very low levels or in an inactive zymogen form in your cell line. Confirm the expression and activation status of the target MMP by Western blot or zymography.
Q2: Our in vivo studies with this compound are not showing the expected efficacy, despite good in vitro potency. What troubleshooting steps should we take?
A2: The discrepancy between in vitro and in vivo results is a common challenge in drug development.[1] Here are some potential reasons and troubleshooting strategies:
-
Pharmacokinetics (PK): this compound may have poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or fast clearance.[1] A full PK study is essential to understand the drug's exposure at the site of action.
-
Target Engagement: It is crucial to confirm that this compound is reaching its target in vivo and inhibiting it at the administered dose. This can be assessed by measuring MMP activity in tissue homogenates or by using imaging probes.
-
Off-Target Effects: The compound might have off-target effects that counteract its therapeutic benefit. Broader profiling against a panel of kinases and other enzymes can help identify such liabilities.
-
Animal Model Relevance: The chosen animal model may not accurately recapitulate the human disease, or the role of the target MMP in that specific model may be different than anticipated.
-
Dosing Regimen: The dose and frequency of administration may not be optimal to maintain a therapeutic concentration of the drug. Dose-ranging studies guided by PK data are necessary.
Q3: We are observing signs of musculoskeletal toxicity (e.g., joint stiffness, inflammation) in our animal models treated with this compound. How can we address this?
A3: Musculoskeletal syndrome (MSS) is a known side effect of broad-spectrum MMP inhibitors.[1][2] This toxicity is thought to result from the inhibition of MMPs involved in normal tissue remodeling.[2]
-
Selectivity Profiling: The primary step is to determine the selectivity profile of this compound against a wide range of MMPs.[1] Lack of selectivity is a major contributor to toxicity.[3][4]
-
Targeting Specific MMPs: If this compound is a broad-spectrum inhibitor, consider designing analogs with higher selectivity for the specific MMP implicated in the disease pathology while sparing those involved in maintaining healthy tissues.[5]
-
Dose Reduction: It's possible that the dose is too high, leading to excessive inhibition of MMPs. A dose-response study for toxicity should be conducted.
-
Histopathology: Detailed histopathological analysis of the affected joints can provide insights into the underlying mechanism of toxicity.
Experimental Protocols
Protocol 1: MMP Inhibition Assay (Fluorogenic Substrate)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific MMP.
-
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add 25 µL of the diluted MMP enzyme to each well and incubate for 30 minutes at 37°C.
-
Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
-
Materials:
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Samples (cell culture supernatant, tissue homogenates)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
-
Procedure:
-
Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Hypothetical MMP Inhibitors
| Compound | Target MMP | IC50 (nM) | MMP-1 Selectivity (Fold) | MMP-2 Selectivity (Fold) | MMP-9 Selectivity (Fold) |
| This compound (Hypothetical) | MMP-13 | 5 | >200 | >200 | >150 |
| Marimastat | Broad-spectrum | 3-10 | 1 | 1 | 1 |
| Batimastat | Broad-spectrum | 4-20 | 1 | 1 | 1 |
| Selective MMP-13 Inhibitor | MMP-13 | 2 | >1000 | >500 | >800 |
Data for Marimastat, Batimastat, and the selective MMP-13 inhibitor are representative values from the literature.[1][6]
Table 2: Pharmacokinetic Properties of Selected MMP Inhibitors (Rodent Model)
| Compound | Route | Bioavailability (%) | T1/2 (hours) | Cmax (ng/mL) |
| This compound (Hypothetical) | Oral | 35 | 4.2 | 850 |
| Marimastat | Oral | <5 | 1.5 | 150 |
| Batimastat | IP | N/A | 2.5 | 1200 |
Data for Marimastat and Batimastat are representative values from the literature.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of MMP activation and inhibition by this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of MMPI-1154: A Guide to Potential Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the matrix metalloproteinase-2 (MMP-2) inhibitor, MMPI-1154, this guide provides essential information regarding its potential off-target effects. Understanding these unintended interactions is critical for accurate experimental interpretation and the successful translation of research findings. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known potency?
A1: this compound is a novel small molecule inhibitor primarily targeting matrix metalloproteinase-2 (MMP-2), a key enzyme involved in the breakdown of extracellular matrix components. It has a reported half-maximal inhibitory concentration (IC50) of 2.5 µM for MMP-2.[1] This compound, which features an imidazole-carboxylic acid moiety, has demonstrated cardioprotective effects in preclinical studies.[1]
Q2: What are off-target effects, and why should I be concerned when using this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For this compound, this could mean inhibition of other matrix metalloproteinases (MMPs) or even other classes of enzymes. These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may not be solely due to the inhibition of MMP-2. This is a common challenge with small molecule inhibitors, particularly those that target the conserved active sites of enzyme families like the MMPs.
Q3: Is there a known off-target profile for this compound?
A3: Currently, a comprehensive public selectivity profile of this compound against a broad panel of MMPs and other proteases is not available. However, based on the nature of its chemical structure (an imidazole-carboxylic acid derivative that chelates the active site zinc ion), cross-reactivity with other MMPs is possible. Some evidence suggests potential interaction with MMP-1. Researchers should therefore assume that this compound is not entirely specific for MMP-2 and should perform validation experiments in their system of interest.
Q4: What are the general implications of off-target MMP inhibition?
A4: The MMP family consists of over 20 different enzymes with diverse and sometimes opposing biological functions. Non-selective inhibition can lead to a range of unintended consequences, including the disruption of normal tissue remodeling, wound healing, and inflammatory processes. For example, while MMP-2 and MMP-9 are often co-expressed and involved in similar processes like cardiac remodeling, they have distinct roles that can vary with the pathological context.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Phenotype persists after MMP-2 knockdown/knockout | The observed effect is likely due to the inhibition of another MMP or a different protein altogether. | Use siRNA or CRISPR to silence other suspected MMPs (e.g., MMP-1, MMP-9) in combination with this compound treatment to see if the phenotype is rescued. |
| Unexpected changes in cell signaling pathways | This compound may be inhibiting other proteases (e.g., other MMPs, ADAMs) that are involved in the processing of signaling molecules. | Profile the activation state of key signaling pathways (e.g., MAPK, PI3K/Akt) using phospho-specific antibodies following this compound treatment. |
| Cell toxicity at concentrations close to the MMP-2 IC50 | The inhibitor may be affecting essential cellular processes through off-target interactions. | Perform a dose-response curve to determine the therapeutic window. Compare the cytotoxic effects of this compound with other, structurally different MMP-2 inhibitors. |
| Inconsistent results between in vitro and in vivo experiments | The in vivo context may involve different MMPs or other proteins that are off-targets of this compound, leading to a different net effect. | Characterize the expression levels of various MMPs in your in vivo model to identify potential off-targets that might be relevant. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentration for this compound. Researchers are strongly encouraged to determine the IC50 values for other relevant MMPs in their specific experimental setup.
| Compound | Primary Target | IC50 (µM) | Off-Target Profile |
| This compound | MMP-2 | 2.5[1] | Not fully characterized. Potential for cross-reactivity with other MMPs (e.g., MMP-1). |
Experimental Protocols
To aid researchers in assessing the on- and off-target effects of this compound, we provide the following detailed experimental protocols.
Protocol 1: In Vitro MMP Activity Assay (Fluorogenic Substrate)
Objective: To determine the IC50 of this compound against a panel of purified MMPs.
Methodology:
-
Enzyme and Substrate Preparation: Reconstitute recombinant human MMPs (e.g., MMP-1, -2, -3, -8, -9, -13, -14) and their corresponding fluorogenic substrates according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the reconstituted MMP enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths in a kinetic mode for at least 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
Objective: To assess the inhibitory effect of this compound on MMP-2 and MMP-9 activity in biological samples (e.g., cell culture supernatant, tissue lysates).
Methodology:
-
Sample Preparation: Collect cell culture media or prepare tissue lysates. Determine the total protein concentration.
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto a polyacrylamide gel containing gelatin (typically 1 mg/mL).
-
Run the electrophoresis under non-reducing conditions at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel in a renaturation buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) overnight at 37°C. To test the effect of this compound, add the inhibitor at the desired concentration to the developing buffer for a subset of gels.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands of gelatin degradation appear against a blue background. These bands correspond to the enzymatic activity of MMP-2 and MMP-9 (identifiable by their molecular weights).
-
-
Analysis: Quantify the intensity of the clear bands using densitometry software to compare the activity of MMP-2 and MMP-9 in the presence and absence of this compound.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: On- and potential off-target interactions of this compound.
Caption: Experimental workflow for characterizing this compound selectivity.
Caption: Inhibition of the MMP-2 pathway by this compound.
References
Troubleshooting MMPI-1154 instability in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the matrix metalloproteinase (MMP) inhibitor, MMPI-1154, in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cardio-cytoprotective small molecule inhibitor belonging to the imidazole-carboxylic acid class. It primarily targets Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix. It also exhibits inhibitory activity against MMP-1, MMP-9, and MMP-13. Its primary application in research is in the study of acute myocardial infarction.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage protocols. Prepare high-concentration stock solutions in an anhydrous solvent such as DMSO.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Important Considerations:
-
Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
-
Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture by hygroscopic solvents like DMSO.
Q3: My this compound precipitated out of the aqueous buffer after diluting from a DMSO stock. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are several troubleshooting steps:
-
Decrease Final Concentration: The concentration of this compound may have surpassed its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
-
Optimize Solvent Concentration: While minimizing the concentration of organic solvents in your final experimental setup is ideal, a slightly higher percentage of a co-solvent like DMSO might be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration to rule out any solvent-induced effects.
-
Adjust pH: The solubility of compounds containing a carboxylic acid group, like this compound, can be highly dependent on the pH of the solution. Experiment with slight adjustments to your buffer's pH to find a range that improves solubility without compromising your experimental conditions.
-
Fresh Dilutions: Do not use solutions that have visible precipitates. Always prepare fresh dilutions immediately before use.
Troubleshooting Guide for this compound Instability
This guide addresses common issues that may arise from the potential instability of this compound in experimental solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Compound degradation leading to reduced potency. | 1. Verify Stock Solution Integrity: Use an analytical method like HPLC or LC-MS to confirm the purity and concentration of your this compound stock solution. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for each experiment. 3. Assess Solution Stability: Conduct a time-course experiment to determine the stability of this compound in your specific experimental medium over the duration of your assay. |
| Visible changes in the solution (e.g., color change, precipitation) | Chemical instability, oxidation, or hydrolysis. | 1. Protect from Light: The imidazole (B134444) moiety can be sensitive to photodegradation. Protect your solutions from light during preparation, storage, and experimentation. 2. Control Temperature: Elevated temperatures can accelerate degradation. Maintain solutions at the recommended temperature. 3. Evaluate pH: Both the imidazole ring and the carboxylic acid group are sensitive to pH. Ensure your buffer's pH is stable and within a range that does not promote hydrolysis or other degradation pathways. |
| Loss of activity during a long-term experiment | Instability of this compound in the experimental medium (e.g., cell culture media). | 1. Time-Course Stability Study: Incubate this compound in your experimental medium under assay conditions and measure its concentration at various time points. 2. Minimize Exposure Time: Add the compound to your experimental system as close to the measurement time as possible. 3. Consider Medium Components: Components in complex media, such as certain amino acids or serum proteins, could potentially interact with or degrade this compound. Test stability in a simpler buffer (e.g., PBS) to assess inherent aqueous stability. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer
This protocol provides a general framework for determining the stability of this compound in your specific experimental buffer over time.
-
Preparation of Working Solution: Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.
-
Time Points: Aliquot the working solution into separate, light-protected microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
Sample Analysis: At each designated time point, stop any potential degradation by freezing the sample at -80°C. Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Protocol 2: Preparation of this compound for In Vivo Studies
For in vivo experiments, a common method for administering hydrophobic compounds is to use a co-solvent system.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a clear, concentrated stock solution (e.g., 20.8 mg/mL).
-
Dilution in Carrier Oil: For administration, dilute the DMSO stock solution in a suitable carrier like corn oil. For example, to prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly.
-
Fresh Preparation: It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use.
Visualizations
References
Dose-response relationship of MMPI-1154 in different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-response relationship of MMPI-1154 in various animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose of this compound for cardioprotection in a rat model of acute myocardial infarction (AMI)?
In normocholesterolemic adult male Wistar rats subjected to acute myocardial infarction, a dose of 1 µmol/kg of this compound administered intravenously has been shown to be effective in significantly reducing infarct size.[1][2][3] Doses of 0.3 µmol/kg and 3 µmol/kg were also tested, but 1 µmol/kg was identified as the most efficacious dose in this specific model.[1][3]
Q2: How does hypercholesterolemia affect the dose-response of this compound?
The cardioprotective effect of this compound at a dose of 1 µmol/kg was not observed in hypercholesterolemic rats.[1][2][3] This suggests that the presence of comorbidities like hypercholesterolemia may alter the dose-response relationship of the compound.[1][3] Further dose-ranging studies are required to determine the effective dose of this compound in the presence of hypercholesterolemia.[1][3]
Q3: What is the mechanism of action of this compound?
This compound is an inhibitor of matrix metalloproteinase-2 (MMP-2).[4][5][6] Its cardioprotective effects are attributed to the inhibition of MMP-2 activity, which is involved in the degradation of the extracellular matrix and contributes to ischemia/reperfusion injury in the heart.[5][7]
Q4: Has this compound been tested in other animal models besides rats?
The currently available research primarily focuses on rat models of acute myocardial infarction.[1][5][6] Further studies are needed to establish the dose-response relationship of this compound in other animal models.
Troubleshooting Guides
Problem: No significant reduction in infarct size is observed after administering this compound in a rat AMI model.
Possible Causes and Solutions:
-
Incorrect Dosage: Ensure the correct dose is being administered. For normocholesterolemic rats, 1 µmol/kg has been shown to be effective.[1][2][3] If using a different animal model or a model with comorbidities, the optimal dose may vary. Consider performing a dose-ranging study.
-
Comorbidities: The presence of conditions like hypercholesterolemia can abolish the protective effect of this compound at doses effective in healthy animals.[1][2][3] Higher doses may be required in these models.
-
Timing of Administration: In the reported studies, this compound was administered intravenously at the 25th minute of ischemia, 5 minutes before reperfusion.[1][3] The timing of administration is critical for observing a therapeutic effect.
-
Compound Stability: Verify the stability and purity of your this compound compound. Improper storage or handling can lead to degradation and loss of activity.
Data Presentation
Table 1: Dose-Response of this compound in a Normocholesterolemic Rat Model of Acute Myocardial Infarction
| Dose (µmol/kg) | Route of Administration | Effect on Infarct Size | Reference |
| 0.3 | Intravenous | Not significant | [1][3] |
| 1 | Intravenous | Significant reduction | [1][2][3] |
| 3 | Intravenous | Not significant | [1][3] |
Table 2: Effect of this compound in a Hypercholesterolemic Rat Model of Acute Myocardial Infarction
| Dose (µmol/kg) | Route of Administration | Effect on Infarct Size | Reference |
| 1 | Intravenous | No significant reduction | [1][2][3] |
Table 3: Efficacy of this compound in an Ex Vivo Isolated Rat Heart Model
| Concentration (µM) | Model | Effect on Infarct Size | Reference |
| 1 | Isolated rat heart (Ischemia/Reperfusion) | Significant reduction | [4][8] |
Experimental Protocols
In Vivo Rat Model of Acute Myocardial Infarction
This protocol is based on studies investigating the cardioprotective effects of this compound.[1][3][9]
-
Animal Model: Adult male Wistar rats are used. For hypercholesterolemic models, rats are fed a high-fat diet for 12 weeks.[1][3]
-
Anesthesia: Animals are anesthetized for the surgical procedure.
-
Surgical Procedure: An open-chest surgery is performed to expose the heart. The left anterior descending (LAD) coronary artery is occluded for 30 minutes to induce ischemia.
-
Drug Administration: this compound is administered intravenously at the 25th minute of ischemia.
-
Reperfusion: The occlusion is removed after 30 minutes, and the heart is reperfused for 120 minutes.
-
Infarct Size Assessment: At the end of reperfusion, the heart is excised. The infarct size is determined by staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).[1][3]
Visualizations
Signaling Pathway: Activation of Pro-MMP-2
Caption: Simplified diagram of the MMP-2 activation pathway and the inhibitory action of this compound.
Experimental Workflow: In Vivo Rat AMI Model
Caption: Workflow for the in vivo rat acute myocardial infarction (AMI) model.
References
- 1. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Addressing the limitations of MMPI-1154 in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MMPI-1154 in preclinical models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support to address the limitations and challenges associated with this potent matrix metalloproteinase-2 (MMP-2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, imidazole-carboxylic acid-based inhibitor of matrix metalloproteinase-2 (MMP-2).[1] Its mechanism of action involves the chelation of the Zn2+ ion in the active site of MMP-2, which is crucial for the enzyme's catalytic activity.[2] By inhibiting MMP-2, this compound has shown promise as a cardioprotective agent in preclinical models of acute myocardial infarction.[2][3]
Q2: What are the known limitations of this compound in preclinical studies?
A2: The primary limitations observed with this compound include:
-
Reduced Efficacy in the Presence of Comorbidities: The cardioprotective effects of this compound have been shown to be diminished in animal models with hypercholesterolemia.[4][5] This suggests that the presence of certain comorbidities may alter the dose-response relationship or the signaling pathways involved in its protective effects.
-
Selectivity Profile: While this compound is a potent inhibitor of MMP-2, it also exhibits inhibitory activity against other MMPs, including MMP-1, MMP-9, and MMP-13, at varying concentrations.[1] This lack of complete selectivity could lead to off-target effects and complicate data interpretation.
-
Limited In Vivo Data: Although effective in some models of acute myocardial infarction, this compound has not been extensively tested in a wide range of preclinical models of heart failure or other cardiovascular diseases.[6][7]
Q3: How should this compound be stored to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of efficacy in vivo. | Comorbidities in the animal model: As noted, conditions like hypercholesterolemia can abolish the cardioprotective effects of this compound at previously effective doses.[4][5] Suboptimal dosage: The effective dose may vary between different animal models and disease states. Formulation and administration issues: Poor solubility or improper administration can lead to reduced bioavailability. | Characterize your animal model: Be aware of underlying conditions that may influence the efficacy of the inhibitor. Consider performing a dose-response study in your specific model to determine the optimal effective dose.[5] Optimize formulation: Ensure this compound is fully dissolved in a suitable vehicle before administration. For intravenous injection in rats, a vehicle containing DMSO, PEG300, Tween-80, and saline can be used.[4] Prepare fresh working solutions for each experiment. |
| Unexpected toxicity or adverse effects in animals. | Off-target effects: Inhibition of other MMPs (e.g., MMP-1, MMP-9, MMP-13) could lead to unintended biological consequences.[1] Vehicle toxicity: The vehicle used to dissolve this compound may have its own toxic effects, especially at high concentrations. High dosage: The administered dose may be too high for the specific animal model. | Monitor for off-target effects: Assess the activity of other MMPs in your experimental samples to determine the selectivity of this compound at the administered dose. Conduct vehicle-only controls: Always include a control group that receives only the vehicle to distinguish between the effects of the inhibitor and the vehicle. Perform a dose-escalation study: Start with a low dose of this compound and gradually increase it to find a dose that is both effective and well-tolerated. |
| Difficulty dissolving this compound for in vitro or in vivo studies. | Poor aqueous solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. | Use a suitable solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO.[4] For in vivo studies, this stock solution can then be diluted in a vehicle containing co-solvents such as PEG300 and a surfactant like Tween-80 to improve solubility and stability in the final formulation.[4] For in vitro studies, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts. |
| Variability in experimental results. | Inconsistent formulation: Precipitation of the compound in the dosing solution can lead to inconsistent dosing. Instability of the compound: Degradation of this compound in solution over time can lead to reduced potency. | Ensure complete dissolution: Visually inspect the dosing solution for any precipitates before administration. Sonication may aid in dissolution. Prepare fresh solutions: Prepare working solutions of this compound on the day of the experiment to minimize degradation.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various matrix metalloproteinases and its effective doses in preclinical models.
| Parameter | Value | Reference |
| IC50 for MMP-2 | 6.6 µM | [1] |
| IC50 for MMP-13 | 1.8 µM | [1] |
| IC50 for MMP-1 | 10 µM | [1] |
| IC50 for MMP-9 | 13 µM | [1] |
| Effective in vitro concentration (cardioprotection) | 1 µM | [2] |
| Effective in vivo dose (rat model of AMI) | 1 µmol/kg (intravenous) | [4][8] |
Experimental Protocols
In Vivo Efficacy in a Rat Model of Acute Myocardial Infarction (AMI)
This protocol is adapted from studies demonstrating the cardioprotective effects of this compound.[8]
-
Animal Model: Use adult male Wistar rats. Induce hypercholesterolemia, if required by the study design, by feeding a high-cholesterol diet for 12 weeks.[8]
-
Formulation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
For intravenous administration, dilute the stock solution in a vehicle consisting of PEG300, Tween-80, and saline to the desired final concentration (e.g., for a 1 µmol/kg dose). A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Prepare the formulation fresh on the day of the experiment.
-
-
Surgical Procedure:
-
Anesthetize the rats and perform a thoracotomy to expose the heart.
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30 minutes.
-
-
Administration of this compound:
-
Administer this compound or vehicle control intravenously at the 25th minute of ischemia.[8]
-
-
Reperfusion and Endpoint Analysis:
-
After 30 minutes of ischemia, remove the ligature to allow for 120 minutes of reperfusion.
-
At the end of the reperfusion period, euthanize the animals and excise the hearts.
-
Measure the infarct size and area at risk using standard staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).[8]
-
Visualizations
Signaling Pathway of MMP-2 in Cardiac Remodeling
Caption: A diagram illustrating the role of MMP-2 in cardiac remodeling post-myocardial injury and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A flowchart outlining the key steps in a preclinical in vivo study to evaluate the efficacy of this compound.
Logical Relationship: Troubleshooting Efficacy Issues
Caption: A decision-making diagram to guide researchers in troubleshooting inconsistent or a lack of efficacy with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. IMproving Preclinical Assessment of Cardioprotective Therapies (IMPACT) criteria: guidelines of the EU-CARDIOPROTECTION COST Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cardioprotection with MMPI-1154
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing MMPI-1154, a selective matrix metalloproteinase-2 (MMP-2) inhibitor, to enhance cardioprotection in experimental settings. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.
Troubleshooting Guides
This section addresses common challenges that may arise during the administration and evaluation of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or Lower Than Expected Cardioprotective Effect | Suboptimal Dosage: The effective dose of this compound can vary between experimental models. | Perform a dose-response study to determine the optimal concentration for your specific model. Doses of 1 µmol/kg have shown efficacy in normocholesterolemic rats.[1][2] |
| Compound Instability: this compound solution may have degraded due to improper storage. | Prepare fresh stock solutions in DMSO and store them at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1] | |
| Presence of Comorbidities: The cardioprotective effect of this compound has been shown to be abolished in animal models with hypercholesterolemia.[1][2] | Consider the metabolic state of your experimental animals. Higher doses of this compound may be required in the presence of comorbidities, or the mechanism of cardioprotection may be altered.[1] | |
| Precipitation of this compound in Aqueous Solution | Poor Solubility: this compound is a hydrophobic molecule with limited aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For final aqueous solutions, ensure the DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, consider using a formulation with PEG300, Tween-80, and saline, or with SBE-β-CD in saline to improve solubility.[1] |
| Suspected Off-Target Effects | Inhibition of Other MMPs: this compound shows some inhibitory activity against other MMPs, such as MMP-13, MMP-1, and MMP-9, at higher concentrations.[1] | Use the lowest effective concentration of this compound to minimize off-target effects. To confirm that the observed cardioprotection is due to MMP-2 inhibition, consider using a structurally different MMP-2 inhibitor as a positive control or using genetic knockdown (siRNA) of MMP-2 as a validation method. |
| Vehicle Control (DMSO) Shows a Biological Effect | Solvent Toxicity: High concentrations of DMSO can be toxic to cells and tissues. | Ensure the final concentration of DMSO in your experiments is below 0.5%, and ideally below 0.1%. Include a vehicle-only control group in all experiments to account for any solvent effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cardioprotection?
A1: this compound is a selective inhibitor of matrix metalloproteinase-2 (MMP-2). During ischemia-reperfusion injury, MMP-2 is activated and contributes to cardiac damage by degrading components of the extracellular matrix and intracellular proteins, including troponin I and myosin light chain 1. By inhibiting MMP-2, this compound helps to preserve the structural integrity of the myocardium and improve cardiac function.[3][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in DMSO to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.[1]
Q3: Why is the cardioprotective effect of this compound lost in hypercholesterolemic models?
A3: The exact mechanism for the loss of this compound's cardioprotective effect in the presence of hypercholesterolemia is not fully understood. It is hypothesized that hypercholesterolemia may alter downstream signaling pathways or modify the expression and activity of MMPs, rendering the previously effective dose of this compound insufficient. Further dose-response studies in hypercholesterolemic models are needed to explore this phenomenon.[1][2]
Q4: How can I differentiate between the on-target (MMP-2 inhibition) and potential off-target effects of this compound?
A4: To confirm that the observed cardioprotective effects are mediated by MMP-2 inhibition, you can employ several strategies:
-
Use a structurally unrelated MMP-2 inhibitor: If a different class of MMP-2 inhibitor produces the same biological effect, it strengthens the evidence for an on-target mechanism.
-
Genetic validation: Use siRNA or shRNA to specifically knock down MMP-2 expression. If the phenotype of MMP-2 knockdown mimics the effect of this compound, it supports an on-target action.
-
Dose-response analysis: Off-target effects often occur at higher concentrations. A significant separation between the concentration required for the desired cardioprotective effect and the concentration at which other effects are observed can suggest an on-target mechanism for the primary effect.
Q5: Are there any known stability issues with this compound under experimental conditions?
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Experimental Model | Organism | Compound | Concentration/Dose | Key Finding | Reference |
| Simulated Ischemia/Reperfusion | Neonatal Rat Cardiomyocytes | This compound | 1 µM | Significant increase in cell viability | [6] |
| Isolated Perfused Heart (Langendorff) | Rat | This compound | 1 µM | Significant reduction in infarct size | [6] |
| Acute Myocardial Infarction | Normocholesterolemic Rat | This compound | 1 µmol/kg (i.v.) | Significant reduction in infarct size (from ~64% to ~54%) | [1][2] |
| Acute Myocardial Infarction | Hypercholesterolemic Rat | This compound | 1 µmol/kg (i.v.) | No significant reduction in infarct size | [1][2] |
Inhibitory Activity of this compound against various MMPs
| MMP Target | IC50 (µM) |
| MMP-2 | 6.6 |
| MMP-13 | 1.8 |
| MMP-1 | 10 |
| MMP-9 | 13 |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Protocol 1: In Vitro Simulated Ischemia-Reperfusion (SIR) in H9c2 Cardiomyocytes
-
Cell Culture: Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Simulated Ischemia: To induce ischemia, replace the culture medium with a glucose-free, serum-free DMEM and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration of 4-6 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the ischemia medium to the desired final concentration (e.g., 1 µM). Add the this compound-containing medium to the cells at the beginning of the ischemic period.
-
Reperfusion: After the ischemic period, replace the ischemia medium with normal, glucose-containing DMEM with 10% FBS. Return the cells to the normoxic incubator (95% air, 5% CO2) for 12-24 hours.
-
Assessment of Cardioprotection: Evaluate cell viability using assays such as MTT or LDH release. Assess apoptosis using techniques like TUNEL staining or caspase activity assays.
Protocol 2: Ex Vivo Langendorff Isolated Heart Perfusion
-
Animal Preparation: Anesthetize a male Wistar rat and administer heparin to prevent blood clotting.
-
Heart Isolation: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for 30 minutes.
-
This compound Administration: Introduce this compound (e.g., 1 µM final concentration) into the perfusion buffer a few minutes before the onset of reperfusion.
-
Reperfusion: Restore perfusion and continue for 120 minutes.
-
Infarct Size Measurement: At the end of reperfusion, perfuse the heart with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.
Protocol 3: In Vivo Rat Model of Myocardial Infarction
-
Animal Preparation: Anesthetize a male Wistar rat, intubate, and provide artificial ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Induction of Ischemia: Ligate the LAD artery to induce myocardial ischemia for 30 minutes.
-
This compound Administration: At the 25th minute of ischemia, administer this compound (e.g., 1 µmol/kg) or the vehicle control intravenously.
-
Reperfusion: After 30 minutes of ischemia, release the ligature to allow for reperfusion for 120 minutes.
-
Infarct Size and Area at Risk Assessment: At the end of reperfusion, re-ligate the LAD and infuse Evans blue dye to delineate the area at risk (AAR). Excise the heart, slice it, and incubate the slices in TTC to differentiate the infarcted tissue from the viable AAR.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardioprotection.
References
- 1. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardial matrix metalloproteinase-2: inside out and upside down - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP-2: is too low as bad as too high in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate confounding variables in MMPI-1154 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMPI-1154, a selective matrix metalloproteinase-2 (MMP-2) inhibitor.
Troubleshooting Guides
Problem: High variability in in vivo myocardial infarction (MI) model results.
Possible Cause & Solution
-
Confounding Variable: Anesthesia
-
Explanation: Anesthetics can have cardioprotective or cardiodepressive effects, altering the true effect of this compound.
-
Mitigation Strategy:
-
Standardize Anesthetic Protocol: Use the same anesthetic agent, dose, and administration route for all animals in the study.
-
Use of Inhalational Anesthetics: Isoflurane (B1672236) is a common choice for maintaining anesthesia after induction and can offer a stable anesthetic plane.
-
Conscious Animal Models: For advanced studies, consider using chronically instrumented conscious animal models to eliminate the confounding effects of acute anesthesia and surgical trauma.
-
-
-
Confounding Variable: Surgical Trauma
-
Explanation: The surgical procedure to induce MI (e.g., thoracotomy and ligation of the left anterior descending artery) can cause a significant inflammatory response, which may obscure the effects of this compound on ischemia-reperfusion injury.
-
Mitigation Strategy:
-
Refine Surgical Technique: Practice and standardize the surgical procedure to minimize tissue damage and duration of the operation.
-
Allow for Recovery from Surgical Trauma: In chronic models, allow a recovery period of at least 24-72 hours after instrumentation before inducing ischemia-reperfusion. This helps to dissipate the acute inflammatory response from the surgery itself.
-
Sham Controls: Always include a sham-operated control group that undergoes the same surgical procedure without the coronary artery ligation. This helps to isolate the effects of the MI from the surgical intervention.
-
-
Problem: Inconsistent results in in vitro simulated ischemia-reperfusion (sI/R) experiments.
Possible Cause & Solution
-
Confounding Variable: Cell Culture Conditions
-
Explanation: Variations in cell density, passage number, and media composition can affect cardiomyocyte response to sI/R and this compound treatment.
-
Mitigation Strategy:
-
Standardize Cell Culture: Use cells of a consistent passage number and seed them at a standardized density for all experiments.
-
Control Media Composition: Use a consistent and defined medium for all experiments. Be aware that some media components, like serum, can contain growth factors and other substances that may influence experimental outcomes.
-
-
-
Confounding Variable: Hypoxia and Reoxygenation Protocol
-
Explanation: The duration and severity of hypoxia and the timing of reoxygenation are critical variables that can significantly impact the extent of cell injury.
-
Mitigation Strategy:
-
Precise Control of Oxygen Levels: Use a calibrated hypoxia chamber or incubator to ensure consistent and accurate oxygen levels during simulated ischemia.
-
Standardize Timings: Strictly adhere to the planned durations for ischemia and reperfusion across all experimental groups.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding variables to consider in this compound experiments?
A1: The most critical confounding variables include the choice of anesthetic, the extent of surgical trauma in in vivo models, and the presence of comorbidities in animal subjects, such as hypercholesterolemia. In in vitro models, cell culture conditions and the specifics of the simulated ischemia-reperfusion protocol are key.
Q2: How does hypercholesterolemia affect the efficacy of this compound?
A2: Studies have shown that hypercholesterolemia can abolish the cardioprotective effects of this compound at doses that are effective in normocholesterolemic animals.[1] This is a critical consideration for the translational relevance of your findings, as many cardiovascular disease patients have hypercholesterolemia. It is advisable to test this compound in both normocholesterolemic and hypercholesterolemic animal models.
Q3: What are the recommended doses for this compound in in vivo studies?
A3: A dose of 1 µmol/kg of this compound administered intravenously has been shown to significantly reduce infarct size in a rat model of acute myocardial infarction.[2] However, the optimal dose may vary depending on the animal model and the specific experimental conditions. Dose-response studies are recommended to determine the most effective dose for your model.
Q4: Can this compound be used in in vitro studies?
A4: Yes, this compound can be used in in vitro models of simulated ischemia-reperfusion in cardiomyocytes. It has been shown to be protective in such models.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of matrix metalloproteinase-2 (MMP-2). MMP-2 is an enzyme that is upregulated during ischemia-reperfusion and contributes to cardiac injury by degrading components of the extracellular matrix and intracellular proteins. By inhibiting MMP-2, this compound helps to preserve the structural integrity of the myocardium and reduce cell death.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Acute Myocardial Infarction
| Treatment Group | Dose (µmol/kg) | Infarct Size / Area at Risk (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 63.68 ± 1.91 | - |
| This compound | 0.3 | Not Reported | Not Reported |
| This compound | 1 | 53.53 ± 3.36 | p < 0.05 |
| This compound | 3 | Not Reported | Not Reported |
Data from a study in normocholesterolemic rats subjected to 30 minutes of coronary occlusion followed by 120 minutes of reperfusion.[2]
Table 2: Inhibitory Profile of this compound
| Target MMP | IC50 (µM) |
| MMP-2 | 2.5 |
| MMP-1 | >100 |
| MMP-9 | >100 |
| MMP-13 | >100 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Protocol 1: In Vitro Simulated Ischemia-Reperfusion (sI/R) in Cardiomyocytes
-
Cell Culture: Plate neonatal rat ventricular myocytes or a suitable cardiomyocyte cell line (e.g., H9c2) in appropriate culture dishes and grow to confluence.
-
Simulated Ischemia:
-
Wash cells with a glucose-free, serum-free buffer (e.g., Krebs-Henseleit buffer) equilibrated with a hypoxic gas mixture (e.g., 95% N2, 5% CO2) to achieve a low oxygen environment.
-
Incubate the cells in this buffer in a hypoxic chamber or incubator for a predetermined duration (e.g., 3-6 hours) to simulate ischemia.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the ischemia buffer at the desired final concentrations at the beginning of the simulated ischemia period. Include a vehicle control group.
-
-
Simulated Reperfusion:
-
Remove the ischemia buffer and replace it with oxygenated, glucose-containing culture medium.
-
Return the cells to a normoxic incubator (e.g., 95% air, 5% CO2) for a specified reperfusion period (e.g., 2-24 hours).
-
-
Assessment of Cell Injury:
-
Collect the culture supernatant to measure the release of lactate (B86563) dehydrogenase (LDH) as an indicator of cell death.
-
Use cell viability assays such as MTT or live/dead staining to quantify cell survival.
-
Protocol 2: In Vivo Myocardial Infarction Model in Rats
-
Animal Preparation:
-
Anesthetize adult male Wistar rats (or another suitable strain) with an appropriate anesthetic regimen (e.g., ketamine/xylazine induction followed by isoflurane maintenance).
-
Intubate the animals and provide mechanical ventilation.
-
Monitor vital signs, including ECG and body temperature, throughout the procedure.
-
-
Surgical Procedure (LAD Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture around the LAD and tighten it to occlude the artery. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
-
Ischemia and Reperfusion:
-
Maintain the LAD occlusion for a specified period (e.g., 30 minutes).
-
Release the suture to allow for reperfusion of the ischemic tissue.
-
-
This compound Administration:
-
Administer this compound (e.g., 1 µmol/kg) or vehicle via intravenous injection at a specific time point, for example, just before reperfusion.
-
-
Post-Operative Care:
-
Close the chest incision in layers.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
-
Infarct Size Measurement:
-
After a predetermined reperfusion period (e.g., 24 hours), re-anesthetize the animal and excise the heart.
-
Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue.
-
Image the heart slices and use image analysis software to quantify the infarct size as a percentage of the area at risk.
-
Mandatory Visualization
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
Caption: MMP-2 signaling pathway in ischemia-reperfusion injury and the inhibitory action of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of MMPI-1154 and MMPI-1260 in Preclinical Cardioprotection Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Promising Matrix Metalloproteinase-2 Inhibitors
In the quest for effective therapies to mitigate the damage caused by myocardial ischemia-reperfusion (I/R) injury, matrix metalloproteinase-2 (MMP-2) has emerged as a critical therapeutic target. This guide provides a comprehensive comparison of two novel, small-molecule MMP-2 inhibitors, MMPI-1154 and MMPI-1260, based on available preclinical data. Both compounds, belonging to the imidazole (B134444) and thiazole (B1198619) carboxylic acid-based inhibitors respectively, have demonstrated significant cardioprotective effects. This document aims to furnish researchers and drug development professionals with the necessary data to evaluate their potential for further investigation.
Performance in Cardioprotection: A Quantitative Overview
This compound and MMPI-1260 have been directly compared in an in vivo rat model of acute myocardial infarction (AMI). The primary endpoint in these studies was the reduction of infarct size, a key indicator of cardioprotection.
Inhibitory Potency and Selectivity
A crucial aspect of any therapeutic inhibitor is its potency and selectivity towards the intended target. This compound and MMPI-1260 were developed as potent inhibitors of MMP-2. The available data on their half-maximal inhibitory concentrations (IC₅₀) are presented below.
| Compound | Target | IC₅₀ (µM) | Selectivity Profile (IC₅₀ in µM) |
| This compound | MMP-2 | 2.5[1] - 6.6 | MMP-13: 1.8, MMP-1: 10, MMP-9: 13 |
| MMPI-1260 | MMP-2 | 2.6[1] | Data not available |
Note: The IC₅₀ values for this compound against MMP-2 vary slightly between different sources. The selectivity profile for MMPI-1260 has not been published in the reviewed literature.
Efficacy in an In Vivo Model of Acute Myocardial Infarction
The cardioprotective efficacy of this compound and MMPI-1260 was assessed in a rat model of AMI induced by 30 minutes of coronary occlusion followed by 120 minutes of reperfusion. The compounds were administered intravenously 5 minutes before the onset of reperfusion.
| Compound | Dose (µmol/kg) | Infarct Size (% of Area at Risk) | % Reduction vs. Vehicle | Statistical Significance (p-value) |
| Vehicle Control | - | 63.68 ± 1.91 | - | - |
| This compound | 0.3 | Not reported | - | Not significant |
| 1 | 53.53 ± 3.36 | 16% | < 0.05 | |
| 3 | Not reported | - | Not significant | |
| MMPI-1260 | 0.3 | Not reported | - | Not significant |
| 1 | Not reported | - | Not significant | |
| 3 | 56.64 ± 2.46 | 11% | < 0.05 |
Data presented as mean ± SEM.[1]
These results indicate that both this compound and MMPI-1260 can significantly reduce infarct size in a dose-dependent manner in normocholesterolemic rats, with optimal effects observed at 1 µmol/kg for this compound and 3 µmol/kg for MMPI-1260.[1] However, it is noteworthy that in a model of hypercholesterolemia, a common comorbidity in cardiac patients, the cardioprotective effects of these single optimal doses of both compounds were abolished.[1]
Mechanism of Action: The MMP-2 Signaling Pathway in I/R Injury
Ischemia-reperfusion injury triggers a cascade of events leading to the activation of MMP-2, which plays a detrimental role both within and outside the cardiomyocytes. The activation of MMP-2 during the initial minutes of reperfusion is a key event contributing to myocardial stunning and contractile dysfunction.[1] This activation is largely driven by oxidative stress, particularly the generation of peroxynitrite. Once activated, MMP-2 targets several intracellular proteins critical for cardiac function.
Experimental Protocols
The following methodologies were employed in the key comparative studies of this compound and MMPI-1260.
In Vivo Acute Myocardial Infarction Model
-
Animal Model: Adult male Wistar rats were used for the experiments.[1]
-
Anesthesia: Anesthesia was induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
The animals were tracheostomized and ventilated.
-
A left thoracotomy was performed to expose the heart.
-
A ligature was passed around the left anterior descending (LAD) coronary artery.
-
Myocardial ischemia was induced by tightening the ligature for 30 minutes.
-
Reperfusion was initiated by releasing the ligature and continued for 120 minutes.[1]
-
-
Drug Administration: this compound, MMPI-1260, or vehicle was administered as an intravenous bolus 5 minutes prior to the onset of reperfusion (at the 25th minute of ischemia).[1]
Measurement of Infarct Size
-
Procedure:
-
At the end of the 120-minute reperfusion period, the LAD was re-occluded.
-
Evans blue dye (2%) was injected intravenously to delineate the area at risk (the portion of the heart not stained blue).
-
The heart was excised, frozen, and sliced into 2 mm thick sections.
-
The slices were incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. TTC stains viable myocardium red, leaving the infarcted tissue white.
-
The slices were then fixed in 10% formalin.
-
-
Quantification: The areas of the infarcted tissue (white), the area at risk (red and white), and the total left ventricle were measured using computerized planimetry. The infarct size was expressed as a percentage of the area at risk.[1]
Experimental Workflow Diagram
Summary and Future Directions
The available preclinical data demonstrate that both this compound and MMPI-1260 are effective in reducing myocardial infarct size in a rat model of acute myocardial infarction. This compound appears to be more potent, showing a significant effect at a lower dose compared to MMPI-1260. The selectivity profile of this compound indicates some off-target activity, particularly against MMP-13, which may contribute to its overall biological effect.
Key takeaways for researchers include:
-
Dose-dependent efficacy: Both compounds exhibit a clear dose-response relationship in normocholesterolemic animals.
-
Impact of comorbidities: The loss of efficacy in a hypercholesterolemic model highlights the critical need to test cardioprotective agents in the presence of clinically relevant comorbidities.
-
Therapeutic window: Administration just prior to reperfusion is a clinically relevant time point, suggesting potential for translation.
Future research should focus on elucidating the full selectivity profile of MMPI-1260 to allow for a more complete comparison. Further dose-ranging studies in comorbid animal models are warranted to determine if the cardioprotective effects can be reclaimed at higher doses. Additionally, investigations into the long-term effects of these inhibitors on cardiac remodeling and function post-myocardial infarction would provide valuable insights into their therapeutic potential.
References
A Comparative Analysis of MMPI-1154 and Other Selective MMP-2 Inhibitors
This guide provides a detailed comparison of MMPI-1154 with other selective matrix metalloproteinase-2 (MMP-2) inhibitors, focusing on their performance backed by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of MMP-2 inhibition.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-2, also known as gelatinase A, plays a crucial role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor invasion.[1] Consequently, the development of selective MMP-2 inhibitors is a significant area of research for various therapeutic applications, including cardiovascular diseases and cancer.
This compound is an imidazole-carboxylic acid-based inhibitor of MMP-2 that has shown promise as a cardio-cytoprotective agent.[2][3] This guide compares this compound with two structurally related thiazole-carboxylic acid-based inhibitors, MMPI-1260 and MMPI-1248.
Data Presentation
The following tables summarize the quantitative data available for this compound, MMPI-1260, and MMPI-1248, focusing on their inhibitory activity and in vivo efficacy.
Table 1: Inhibitory Activity (IC50) of MMP Inhibitors
| Inhibitor | MMP-2 (µM) | MMP-1 (µM) | MMP-9 (µM) | MMP-13 (µM) |
| This compound | 2.5[4] / 6.6[2] | 10[2] | 13[2] | 1.8[2] |
| MMPI-1260 | 2.6[4] | Data not available | Data not available | Data not available |
| MMPI-1248 | 9[4] | Data not available | Data not available | Data not available |
Note: Discrepancies exist in the reported IC50 values for this compound against MMP-2. This may be due to different experimental conditions or assay formats.
Table 2: In Vivo Efficacy in a Rat Model of Acute Myocardial Infarction (AMI)
| Inhibitor | Dose (µmol/kg) | Outcome |
| This compound | 1 | Significant reduction in infarct size[4] |
| MMPI-1260 | 3 | Significant reduction in infarct size[4] |
| MMPI-1248 | 1, 3, 10 | No significant cardioprotection[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro MMP Inhibition Assay (Fluorescent)
The half-maximal inhibitory concentration (IC50) values were likely determined using a fluorescent-based in vitro assay. A generic protocol for such an assay is as follows:
-
Enzyme Activation: Recombinant human pro-MMP enzymes are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: The inhibitors (this compound, MMPI-1260, MMPI-1248) are dissolved in a suitable solvent, typically DMSO, to create stock solutions. A dilution series is then prepared in assay buffer.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.
-
Substrate Addition: A fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the MMP enzyme, is measured over time using a fluorescence plate reader.
-
IC50 Calculation: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases like MMP-2 and MMP-9.
-
Sample Preparation: Protein samples (e.g., from cell culture supernatants or tissue homogenates) are mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions.
-
Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of enzyme activity.
In Vivo Rat Model of Acute Myocardial Infarction (AMI)
The cardioprotective effects of the MMP inhibitors were evaluated in a well-established rat model of AMI.
-
Animal Model: Adult male Wistar rats are used for the study.
-
Surgical Procedure: The animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.
-
Inhibitor Administration: The MMP inhibitors or a vehicle control are administered intravenously at a specific time point, typically before reperfusion.
-
Reperfusion: After a defined period of ischemia (e.g., 30 minutes), the ligature is removed to allow for reperfusion of the coronary artery.
-
Infarct Size Measurement: After a period of reperfusion (e.g., 2 hours), the hearts are excised. The area at risk and the infarcted area are determined using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).
-
Data Analysis: The infarct size is expressed as a percentage of the area at risk. Statistical analysis is performed to compare the infarct sizes between the inhibitor-treated groups and the control group.
Mandatory Visualization
MMP-2 Signaling Pathway
The signaling pathways leading to the activation and expression of MMP-2 are complex and involve multiple upstream regulators. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK. These pathways can be activated by various growth factors and cytokines.
Caption: Simplified MMP-2 signaling pathway.
Experimental Workflow for Comparing MMP Inhibitors
The process of comparing MMP inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
References
- 1. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the structural determinants for selective inhibition of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Advantage: A Comparative Analysis of MMPI-1154 and Broad-Spectrum MMP Inhibitors
For Immediate Release
In the intricate landscape of drug development, the pursuit of highly selective therapeutic agents is paramount. This is particularly true in the field of Matrix Metalloproteinase (MMP) inhibition, where the broad-spectrum approach has historically been hampered by off-target effects. This guide provides a detailed comparison of MMPI-1154, a novel and selective MMP-2 inhibitor, with traditional broad-spectrum MMP inhibitors, offering researchers and drug development professionals a comprehensive overview supported by experimental data and protocols.
Executive Summary
Matrix Metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in a range of pathologies, including cardiovascular diseases and cancer. Early therapeutic strategies focused on broad-spectrum MMP inhibitors, such as Batimastat and Marimastat. While effective at inhibiting a wide range of MMPs, these inhibitors often led to significant side effects, most notably musculoskeletal syndrome, due to the inhibition of MMPs essential for normal tissue homeostasis.[1]
This compound emerges as a promising alternative, demonstrating notable selectivity for MMP-2.[2] This targeted approach aims to mitigate the adverse effects associated with broad-spectrum inhibition while effectively targeting the pathological processes driven by MMP-2. This guide will delve into the quantitative efficacy of these inhibitors, detail the experimental methodologies used to assess their function, and provide visual representations of key biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison of Inhibitor Efficacy
The efficacy of MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the available IC50 data for this compound and two well-characterized broad-spectrum MMP inhibitors, Batimastat and Marimastat.
| MMP Subtype | This compound IC50 (µM) | Batimastat IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 | Data not available | 3 | 5 |
| MMP-2 | 2.5 [2] | 4 | 6 |
| MMP-3 | Data not available | 20 | 230 |
| MMP-7 | Data not available | 6 | 13 |
| MMP-9 | Data not available | 4 | 3 |
| MMP-14 | Data not available | 1-5 | 9 |
Note: The data clearly illustrates the potent, low-nanomolar inhibition of a wide array of MMPs by Batimastat and Marimastat, confirming their broad-spectrum activity. In contrast, this compound's known efficacy is focused on MMP-2, with a micromolar IC50 value. While a full selectivity panel for this compound is not publicly available, its development as a selective MMP-2 inhibitor suggests significantly higher IC50 values for other MMPs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MMP inhibitors.
Fluorometric In Vitro MMP Inhibition Assay
This assay is a common method for determining the IC50 of MMP inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically 50 mM Tris, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
Recombinant Human MMP Enzyme: Dilute to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Fluorogenic MMP Substrate: Prepare a stock solution and dilute to the final working concentration in Assay Buffer. A common substrate is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.
-
Test Inhibitor (e.g., this compound, Batimastat, Marimastat): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. For control wells (uninhibited enzyme), add 10 µL of Assay Buffer with the corresponding solvent concentration.
-
Add 20 µL of the diluted active MMP enzyme to all wells except for the blank wells (which receive 20 µL of Assay Buffer).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm).
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Gelatin Zymography
This technique is used to detect and characterize the activity of gelatinases, primarily MMP-2 and MMP-9.
Principle: Samples are subjected to electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to digest the gelatin. Subsequent staining with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background.
Detailed Methodology:
-
Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue homogenates.
-
Determine the protein concentration of the samples.
-
Mix samples with a non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8). Do not heat or boil the samples.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Load equal amounts of protein per lane.
-
Run the gel at a constant voltage (e.g., 125V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 150 mM NaCl, and 1 µM ZnCl₂) overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with a 0.5% Coomassie Brilliant Blue R-250 solution (in 40% methanol (B129727), 10% acetic acid) for 30-60 minutes.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands are visible against a blue background.
-
The clear bands represent areas of gelatinolytic activity, and the molecular weight of the MMPs can be estimated by comparison to protein standards.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to MMP inhibition.
MMP activation, inhibition, and downstream effects.
Workflow for Fluorometric MMP Inhibition Assay.
MMP-2 signaling in cardiac ischemia/reperfusion.
References
A Comparative Analysis of MMPI-1154 and Doxycycline in the Prevention of Cardiac Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel matrix metalloproteinase (MMP) inhibitor, MMPI-1154, and the established antibiotic with MMP-inhibiting properties, doxycycline (B596269), in the context of preventing cardiac injury. The comparison is based on available preclinical and clinical data, with a focus on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Executive Summary
Both this compound and doxycycline have demonstrated cardioprotective effects by targeting matrix metalloproteinases, key enzymes involved in the pathophysiology of cardiac injury, particularly following ischemia-reperfusion events. This compound, a selective MMP-2 inhibitor, has shown promise in a preclinical model of acute myocardial infarction by reducing infarct size. Doxycycline, a broad-spectrum MMP inhibitor, has been evaluated in both animal models and human clinical trials, where it has been shown to attenuate adverse cardiac remodeling after a heart attack. A direct comparative study between the two compounds has not been identified in the current literature. This guide, therefore, presents the existing evidence for each to facilitate an informed understanding of their relative merits and potential applications in cardioprotection.
Data Presentation: Efficacy in Cardiac Injury Prevention
The following tables summarize the key quantitative data from studies evaluating the cardioprotective effects of this compound and doxycycline.
Table 1: Efficacy of this compound in a Rat Model of Acute Myocardial Infarction
| Treatment Group | Dose | Infarct Size / Area at Risk (%) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 63.68 ± 1.91 | - | [1] |
| This compound | 1 µmol/kg | 53.53 ± 3.36 | p < 0.05 | [1] |
Data from a study in normocholesterolemic rats subjected to 30 minutes of coronary occlusion followed by 120 minutes of reperfusion.[1]
Table 2: Efficacy of Doxycycline in Animal and Human Studies
| Study Type | Model | Treatment Protocol | Key Findings | Reference |
| Preclinical | Rat model of myocardial infarction | 48-hour daily pretreatment | Significantly reduced infarct size compared to untreated group. | [1] |
| Preclinical | Rat model of ischemia/reperfusion injury | Intraperitoneal administration before LAD occlusion | Reduced MMP-2 and MMP-9 concentration and activity; improved echocardiographic parameters.[2][3] | [2][3] |
| Clinical Trial (TIPTOP) | Human patients with acute ST-segment elevation myocardial infarction (STEMI) | 100 mg b.i.d. for 7 days post-percutaneous coronary intervention | At 6 months, significant reduction in the increase of left ventricular end-diastolic volume index (LVEDVi) compared to standard care.[4][5] | [4][5] |
Experimental Protocols
This compound: In Vivo Rat Model of Acute Myocardial Infarction
A key study evaluating this compound utilized a well-established rat model of acute myocardial infarction (AMI) to assess its cardioprotective effects.[1][6]
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a rat AMI model.
Methodology Details:
-
Animal Model: Normocholesterolemic adult male Wistar rats were used.[1][6]
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery was occluded for 30 minutes, followed by 120 minutes of reperfusion to induce an acute myocardial infarction.[1][6]
-
Drug Administration: this compound was administered intravenously at the 25th minute of the ischemic period at doses of 0.3, 1, and 3 µmol/kg.[1][6] A vehicle-treated group served as the control.
-
Endpoint Analysis: At the end of the reperfusion period, the hearts were excised. The area at risk and the infarct size were determined using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[1][6]
Doxycycline: Clinical Trial in Post-Myocardial Infarction Patients (TIPTOP Trial)
The TIPTOP trial was an open-label, randomized, phase II clinical trial designed to investigate the effect of doxycycline on left ventricular remodeling in patients who had experienced an acute myocardial infarction.[4][5]
Experimental Workflow:
Caption: Workflow of the TIPTOP clinical trial for doxycycline.
Methodology Details:
-
Patient Population: The study enrolled patients with an acute ST-segment elevation myocardial infarction (STEMI) and a left ventricular ejection fraction of less than 40%.[4]
-
Intervention: Immediately following primary percutaneous coronary intervention (PCI), patients were randomly assigned to receive either doxycycline (100 mg twice daily for 7 days) in addition to standard therapy, or standard care alone.[4]
-
Primary Endpoint: The primary endpoint was the change in the left ventricular end-diastolic volume index (LVEDVi), as measured by echocardiography from baseline to 6 months.[4]
-
Secondary Endpoints: Secondary endpoints included infarct size and severity, which were assessed at 6 months using (99m)Tc-Sestamibi single-photon emission computed tomography (SPECT).[4]
Signaling Pathways and Mechanism of Action
Both this compound and doxycycline exert their cardioprotective effects primarily through the inhibition of matrix metalloproteinases (MMPs). MMPs, particularly MMP-2, are zinc-containing enzymes that are activated during cardiac ischemia-reperfusion injury.[7] Activated MMP-2 can degrade contractile proteins within cardiomyocytes, leading to myocardial dysfunction.[7]
Caption: MMP-2 signaling in cardiac injury and points of inhibition.
This compound: This compound is a novel, selective inhibitor of MMP-2.[8][9] By specifically targeting MMP-2, it aims to prevent the degradation of intracellular cardiac proteins during ischemia-reperfusion, thereby reducing infarct size and preserving cardiac function.[7][9][10] Its selectivity for MMP-2 may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to broad-spectrum inhibitors.[8]
Doxycycline: Doxycycline is a well-established antibiotic that also functions as a broad-spectrum inhibitor of MMPs.[11] Its cardioprotective effects are attributed to its ability to inhibit various MMPs, including MMP-2 and MMP-9, which are involved in both the acute phase of myocardial injury and the subsequent chronic remodeling process.[12][13] By inhibiting these MMPs, doxycycline can help to preserve the structural integrity of the myocardium and attenuate adverse ventricular remodeling.[4][5]
Conclusion
Both this compound and doxycycline show significant promise in preventing cardiac injury through the inhibition of matrix metalloproteinases. This compound has demonstrated efficacy in reducing acute infarct size in a preclinical model, highlighting its potential as a targeted therapy for acute myocardial infarction. Doxycycline, with its broader MMP inhibition profile, has shown benefits in attenuating post-infarction cardiac remodeling in both preclinical and clinical settings.
The choice between a selective inhibitor like this compound and a broad-spectrum inhibitor like doxycycline would depend on the specific therapeutic goal. For acute, targeted intervention during a myocardial infarction, a selective MMP-2 inhibitor may be advantageous. For managing the longer-term consequences of cardiac injury, such as remodeling, a broader-spectrum inhibitor might be more beneficial. Further research, including head-to-head comparative studies and more extensive clinical trials, is necessary to fully elucidate the relative efficacy and optimal clinical positioning of these two promising cardioprotective agents.
References
- 1. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Study on Doxycycline Protective Mechanisms during Myocardial Ischemia Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Study on Doxycycline Protective Mechanisms during Myocardial Ischemia Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early short-term doxycycline therapy in patients with acute myocardial infarction and left ventricular dysfunction to prevent the ominous progression to adverse remodelling: the TIPTOP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Doxycycline Attenuates Doxorubicin-Induced Cardiotoxicity by Improving Myocardial Energy Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxycycline protects against ROS-induced mitochondrial fragmentation and ISO-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of matrix metalloproteinase inhibition by doxycycline on myocardial healing and remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of MMPI-1154's selectivity for MMP-2 over other MMPs
For researchers, scientists, and drug development professionals, the selective inhibition of specific matrix metalloproteinases (MMPs) is a critical goal to avoid off-target effects. This guide provides a comparative analysis of MMPI-1154, an imidazole-based carboxylic acid inhibitor, with a focus on its selectivity for MMP-2 over other MMPs, supported by available experimental data and protocols.
This compound has emerged as a promising candidate for therapeutic intervention in conditions where MMP-2 plays a significant pathological role, such as in cardiovascular diseases. Its efficacy is attributed to its chemical structure, which allows for a selective interaction with the active site of MMP-2.
Comparative Inhibitory Activity of this compound
The selectivity of an MMP inhibitor is paramount to its therapeutic potential, as broad-spectrum inhibition can lead to undesirable side effects. While comprehensive public data on the full selectivity profile of this compound against a wide array of MMPs remains limited, available studies provide key insights into its preferential activity.
| MMP Isoform | This compound IC50 (µM) | Notes |
| MMP-2 | 2.5[1] | Potent inhibition demonstrated. |
| MMP-1 | Data not available in precise IC50 values. | Studies indicate that the imidazole (B134444) ring in this compound enhances selectivity over MMP-1 compared to analogous thiazole-based inhibitors.[2] |
| Other MMPs | Specific IC50 values are not readily available in the public domain. |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The available data indicates that this compound is a potent inhibitor of MMP-2.[1] Notably, the structural design of this compound, particularly the incorporation of an imidazole ring, is reported to increase its selectivity for MMP-2 over MMP-1 when compared to similar thiazole-containing compounds.[2] This is a significant feature, as inhibition of MMP-1 has been associated with adverse effects. However, it is also noted that while efficient, this compound is not highly selective for MMP-2, suggesting some level of activity against other MMPs.[2]
Experimental Protocols for Determining MMP Inhibition
The inhibitory activity of compounds like this compound is typically determined using in vitro enzymatic assays. A common and well-established method is the fluorogenic substrate-based assay.
Protocol: In Vitro MMP Inhibition Assay using a Fluorogenic Substrate
This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific MMP.
1. Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2)
-
MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnCl2, 0.05% Brij-35
-
Test Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Control Inhibitor (e.g., NNGH)
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 328/420 nm or 485/530 nm depending on the fluorophore)
2. Assay Procedure:
-
Prepare Reagents: Dilute the MMP enzyme and fluorogenic substrate in the assay buffer to their optimal working concentrations. Prepare a serial dilution of the test inhibitor (this compound) and the control inhibitor.
-
Enzyme-Inhibitor Incubation: To the wells of the microplate, add the assay buffer, the diluted MMP enzyme, and the various concentrations of the test inhibitor or control inhibitor. Include wells for a positive control (enzyme only) and a blank (assay buffer and substrate only).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time in a kinetic mode. The cleavage of the substrate by the MMP separates the fluorophore and the quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizing the Experimental Workflow and MMP-2 Signaling
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining MMP inhibition and a simplified signaling pathway involving MMP-2 in the context of cardiac remodeling.
Caption: Workflow for determining MMP inhibitor IC50 values.
Caption: Role of MMP-2 in cardiac remodeling and the point of intervention for this compound.
References
Cross-Study Validation of the Cardioprotective Effects of MMPI-1154: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective effects of MMPI-1154, a novel matrix metalloproteinase-2 (MMP-2) inhibitor, with alternative compounds. The data presented is collated from preclinical studies to offer an objective overview of its performance, supported by detailed experimental methodologies and visual representations of its mechanism and experimental application.
Quantitative Performance Analysis
The cardioprotective efficacy of this compound has been primarily evaluated by its ability to reduce infarct size following acute myocardial infarction (AMI) in preclinical models. The following tables summarize the key quantitative findings from these studies, comparing this compound with other MMP inhibitors and a standard cardioprotective strategy.
Table 1: Comparison of Infarct Size Reduction by MMP Inhibitors in Normocholesterolemic Rats
| Treatment Group | Dose (µmol/kg) | Mean Infarct Size / Area at Risk (%) | Standard Error of the Mean (SEM) |
| Vehicle Control | - | 63.68 | 1.91 |
| This compound | 1 | 53.53 | 3.36 |
| MMPI-1260 | 3 | 56.64 | 2.46 |
| MMPI-1248 | 1, 3, 10 | No significant reduction | - |
| Ischemic Preconditioning (IPC) | - | Significantly reduced | - |
* Indicates a statistically significant reduction compared to the vehicle control group.[1]
Table 2: Effect of Hypercholesterolemia on the Cardioprotective Efficacy of this compound
| Treatment Group | Dose (µmol/kg) | Mean Infarct Size / Area at Risk (%) in Normocholesterolemic Rats | Mean Infarct Size / Area at Risk (%) in Hypercholesterolemic Rats |
| Vehicle Control | - | 55.58 | 45.59 |
| This compound | 1 | 40.61 | 44.82 |
| MMPI-1260 | 3 | 36.75 | 44.03 |
| Ischemic Preconditioning (IPC) | - | 26.23 | 36.77 |
* Indicates a statistically significant reduction compared to the respective vehicle control group.[2] Note: The baseline infarct sizes in the vehicle groups differed between the two experimental setups presented in the source.[2]
Experimental Protocols
The data presented above was generated from a standardized in vivo rat model of acute myocardial infarction. The key methodologies are detailed below.
In Vivo Model of Acute Myocardial Infarction (AMI)
-
Animal Model: Adult male Wistar rats were used in the studies.[1][3]
-
Induction of AMI: The rats were subjected to 30 minutes of coronary occlusion followed by 120 minutes of reperfusion to induce myocardial infarction.[1][3]
-
Drug Administration: this compound and other tested compounds were administered intravenously 5 minutes before the onset of reperfusion (at the 25th minute of ischemia).[1][3]
-
Induction of Hypercholesterolemia: In a subset of studies, hypercholesterolemia was induced by feeding the rats a high-fat diet (2% cholesterol and 0.25% cholic acid) for 12 weeks prior to the AMI protocol.[1][4]
-
Measurement of Infarct Size: At the end of the reperfusion period, the area at risk and the infarct size were determined using standard staining techniques. Evans blue dye was used to delineate the area at risk, and 2,3,5-triphenyltetrazolium chloride (TTC) staining was used to differentiate the infarcted tissue from the viable myocardium.[1][3]
-
Assessment of Microvascular Obstruction (MVO): Myocardial microvascular obstruction was assessed using thioflavine-S staining.[1][4]
Mechanism of Action and Experimental Workflow
This compound exerts its cardioprotective effects through the selective inhibition of matrix metalloproteinase-2 (MMP-2).[5][6] During ischemia/reperfusion injury, MMP-2 is activated and contributes to the degradation of the extracellular matrix and contractile proteins, leading to myocardial dysfunction.[7] By inhibiting MMP-2, this compound is believed to mitigate this damage.
Signaling Pathway and Mechanism of this compound
Caption: Proposed mechanism of this compound cardioprotection.
Experimental Workflow for In Vivo AMI Studies
Caption: Experimental workflow for in vivo AMI studies.
Discussion and Future Directions
The available data demonstrates that this compound is a promising cardioprotective agent in a preclinical setting of acute myocardial infarction, showing a significant reduction in infarct size in normocholesterolemic rats.[1] Its efficacy appears to be comparable to other novel MMP inhibitors like MMPI-1260.[1] However, a critical finding is the abrogation of its protective effects in the presence of hypercholesterolemia, a common comorbidity in patients with ischemic heart disease.[1][2] This highlights the need for further investigation into the dose-response relationship of this compound in the context of various comorbidities.[1]
To date, this compound has not been evaluated in clinical trials.[5][6] Future research should focus on optimizing the dosing strategy in comorbid conditions and further elucidating the downstream signaling pathways affected by MMP-2 inhibition to solidify its therapeutic potential for clinical translation.
References
- 1. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. old.semmelweis.hu [old.semmelweis.hu]
- 3. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: MMPI-1154 vs. siRNA-Mediated MMP-2 Knockdown for Preclinical Research
For researchers, scientists, and drug development professionals investigating the roles of Matrix Metalloproteinase-2 (MMP-2) in pathological processes, the choice between a small molecule inhibitor and a gene silencing approach is a critical decision. This guide provides an objective comparison of MMPI-1154, a novel small molecule inhibitor of MMP-2, and siRNA-mediated knockdown of MMP-2, supported by experimental data and detailed protocols.
This document outlines the efficacy, mechanisms of action, and potential limitations of both approaches, enabling an informed selection of the most suitable tool for specific research needs in areas such as oncology, cardiovascular disease, and fibrosis.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and siRNA-mediated MMP-2 knockdown based on available preclinical studies.
| Parameter | This compound | siRNA-mediated MMP-2 Knockdown | Source |
| Mechanism of Action | Small molecule, non-competitive inhibitor targeting the active site of the MMP-2 enzyme. | Post-transcriptional gene silencing by targeting MMP-2 mRNA for degradation. | [1][2] |
| Target | MMP-2 protein activity. | MMP-2 mRNA, leading to reduced protein expression. | [3][4] |
| Efficacy (In Vitro) | IC50 for MMP-2: 2.5 µM.[3] | 50-90% reduction in MMP-2 mRNA and protein levels, depending on cell type and transfection efficiency.[4][5] | [3][4][5] |
| Efficacy (In Vivo) | Significant reduction in infarct size at 1 µmol/kg in a rat model of acute myocardial infarction.[3] | Effective knockdown of target genes in vivo, with efficacy dependent on delivery method and target tissue.[6][7] | [3][6][7] |
| Specificity | Selective for MMP-2, with potential for some off-target effects on other MMPs at higher concentrations.[1][8] | Highly specific to the target MMP-2 mRNA sequence, but can have miRNA-like off-target effects.[9][10] | [1][8][9][10] |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound (half-life, clearance). | Can be transient (days) or stable depending on the delivery method (e.g., viral vectors for long-term expression).[2] | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect and quantify the enzymatic activity of MMP-2.
Materials:
-
Conditioned cell culture media or tissue homogenates
-
Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)
-
Polyacrylamide gels (7.5-10%) copolymerized with 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media and centrifuge to remove cellular debris.
-
Determine protein concentration of the samples.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-48 hours.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMP-2.[11][12]
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of MMP-2 inhibition on cell proliferation and viability.
Materials:
-
Cells cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound or transfect with MMP-2 siRNA and incubate for the desired duration.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[13][14]
Transwell Migration and Invasion Assay
This assay evaluates the impact of MMP-2 inhibition on cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
For invasion assays, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 12-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane.
-
Stain the cells and count them under a microscope.[15][16][17]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways involving MMP-2 and the experimental workflows.
Concluding Remarks
The choice between this compound and siRNA-mediated knockdown of MMP-2 depends on the specific experimental goals. This compound offers a direct and rapid way to inhibit MMP-2 enzymatic activity, making it suitable for studies on the immediate consequences of functional inhibition. Its limitations include potential off-target effects on other metalloproteinases, which should be considered in the interpretation of results.
On the other hand, siRNA-mediated knockdown provides a highly specific method to reduce the total cellular pool of MMP-2 protein. This approach is ideal for investigating the long-term consequences of reduced MMP-2 expression. However, potential off-target effects due to the siRNA sequence and the efficiency of delivery into the target cells are important considerations.
For a comprehensive understanding of MMP-2's role, a combinatorial approach using both this compound and siRNA can be highly effective. This allows for the dissection of phenotypes arising from the acute loss of enzymatic function versus the chronic depletion of the MMP-2 protein. Researchers are encouraged to carefully consider the data and protocols presented in this guide to make an informed decision that best suits their research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MMP-2 Expression with siRNA Increases Baseline Cardiomyocyte Contractility and Protects against Simulated Ischemic Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gelatin Zymography for MMP Detection | PDF | Chemistry | Biochemistry [scribd.com]
- 12. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. corning.com [corning.com]
- 16. Transwell Migration and Invasion Assays [bio-protocol.org]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MMPI-1154 and Ilomastat in Attenuating Reperfusion Injury
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development
The phenomenon of reperfusion injury, a paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow to ischemic tissue, remains a significant challenge in clinical medicine.[1] Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, have been identified as key mediators in the pathophysiology of reperfusion injury through their role in extracellular matrix degradation, inflammation, and apoptosis.[2][3][4] This guide provides a comparative overview of two MMP inhibitors, MMPI-1154 and ilomastat (B1671724), for their potential therapeutic application in mitigating reperfusion injury.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies on this compound and ilomastat in the context of reperfusion injury. It is important to note that these data are from separate studies with different experimental models, which should be considered when making comparisons.
| Parameter | This compound | Ilomastat |
| Primary Target | MMP-2[5][6] | Broad-spectrum MMP inhibitor, with demonstrated effects on MMP-2 and MMP-9[7][8][9] |
| Model System | Isolated neonatal rat cardiac myocytes; ex vivo isolated rat hearts; in vivo rat model of acute myocardial infarction (AMI)[5][10][11] | In vivo rat model of myocardial infarction; in vivo mouse models; in vivo lung injury models[7][8][12] |
| Reported Efficacy | - Significantly reduced myocardial infarct size at 1 µM in an ex vivo rat heart model.[5] - Showed a dose-dependent reduction in infarct size in an in vivo rat AMI model, with 1 µmol/kg being effective.[10][13][14] - Cardioprotective effect was not observed in hypercholesterolemic animals at the same effective dose.[10][13][14] | - Reduced infarct size from 66.1% to 45.3% of the area at risk at 0.75 µmol/kg when given before ischemia in an in vivo rat model.[7] - Reduced infarct size from 65.4% to 52.8% of the area at risk at 6.0 µmol/kg when given before reperfusion in an in vivo rat model.[7] - Significantly attenuated lung inflammation and injury in a lung ischemia/reperfusion model.[8] - Cardioprotection was found to be independent of the mitochondrial permeability transition pore (mPTP).[12] |
| IC50 Value for MMP-2 | 6.6 µM[6] | Not explicitly stated in the provided search results, but demonstrated moderate (approx. 25%) inhibition of intracellular MMP-2 at a cytoprotective concentration of 500nM.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.
This compound Ex Vivo Rat Heart Model of Acute Myocardial Infarction[5][11]
-
Animal Model: Adult male Wistar rats.
-
Heart Isolation and Perfusion: Hearts were isolated and perfused according to the Langendorff technique.
-
Ischemia-Reperfusion Protocol:
-
A 20-minute equilibration period was followed by 30 minutes of global, no-flow ischemia.
-
This was followed by 2 hours of reperfusion.
-
-
Drug Administration: this compound (1 µM) was administered during the reperfusion period.
-
Endpoint Measurement: Myocardial infarct size was determined at the end of the reperfusion period.
Ilomastat In Vivo Rat Model of Myocardial Infarction[7]
-
Animal Model: In vivo rat model.
-
Ischemia-Reperfusion Protocol:
-
Myocardial infarction was induced by 30 minutes of coronary occlusion.
-
This was followed by 120 minutes of reperfusion.
-
-
Drug Administration:
-
Pre-ischemia administration: Ilomastat (0.75 and 1.5 µmol/kg) was administered 5 minutes before the onset of ischemia.
-
Pre-reperfusion administration: Ilomastat (6.0 µmol/kg) was administered 5 minutes before the onset of reperfusion.
-
-
Endpoint Measurement: Infarct size as a percentage of the area at risk was measured.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Role of MMPs in Reperfusion Injury and Therapeutic Intervention.
Caption: Experimental Workflow for In Vivo Reperfusion Injury Studies.
Discussion and Conclusion
Both this compound and ilomastat have demonstrated significant potential in mitigating reperfusion injury in preclinical models. This compound, a more targeted MMP-2 inhibitor, has shown efficacy in both in vitro and in vivo models of myocardial ischemia-reperfusion.[5][10][11] Its dose-dependent cardioprotective effect highlights its potential, although the loss of efficacy in the presence of hypercholesterolemia suggests that its therapeutic window may be influenced by patient comorbidities.[10][13][14]
Ilomastat, a broad-spectrum MMP inhibitor, has a more extensive body of research demonstrating its protective effects in various models of reperfusion injury, including cardiac and pulmonary systems.[7][8] Its ability to confer protection when administered either before ischemia or before reperfusion offers flexibility in potential clinical applications.[7] Furthermore, the finding that its mechanism is independent of the mPTP suggests it may be used in combination with other therapies targeting different pathways of reperfusion injury.[12]
A direct, head-to-head comparison of this compound and ilomastat under identical experimental conditions is necessary to definitively conclude which compound offers superior therapeutic potential. Future research should focus on such comparative studies, as well as investigating the efficacy of these inhibitors in large animal models and in the context of various comorbidities to better predict their clinical utility.
References
- 1. Matrix metalloproteinases as drug targets in ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Matrix Metalloproteinase Inhibitors in Ischemia-Reper...: Ingenta Connect [ingentaconnect.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Moderate inhibition of myocardial matrix metalloproteinase-2 by ilomastat is cardioprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix metalloprotease expressions in both reperfusion lung injury and oleic acid lung injury models and the protective effects of ilomastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heart.bmj.com [heart.bmj.com]
- 13. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of MMPI-1154
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of MMPI-1154, a novel imidazole-carboxylic acid-based matrix metalloproteinase (MMP) inhibitor used in cardiovascular research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this procedure is based on safety data for structurally similar compounds, including imidazole-carboxylic acids, and general best practices for the disposal of biologically active small molecules.
Core Principle: Treat as Hazardous Waste
Given that this compound is a biologically active molecule with a novel structure, its full toxicological and ecological effects are not yet comprehensively understood. Therefore, it is crucial to treat all waste containing this compound as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain or in regular solid waste.
Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, ensure that appropriate personal protective equipment is worn.
| PPE Item | Specification |
| Gloves | Nitrile gloves or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If weighing or handling powder, a respirator may be required. |
Step-by-Step Disposal Procedure
This protocol outlines the segregation and disposal of different types of waste generated during research with this compound.
1. Solid Waste Disposal:
-
Pure Compound: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for hazardous solid chemical waste.
-
Contaminated Materials: Items such as weigh boats, contaminated gloves, and bench paper should be placed in the same hazardous solid waste container.
2. Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled container for hazardous aqueous waste.
-
Organic Solutions: If this compound is dissolved in organic solvents (e.g., DMSO), this waste must be collected in a container specifically designated for flammable organic waste.[1]
3. Sharps Disposal:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container. Do not place sharps in regular solid or liquid waste containers.[1]
4. Decontamination:
-
Glassware and equipment that have come into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol (B145695) or acetone) before standard washing. The rinsate should be collected as hazardous liquid waste.
5. Final Disposal:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound solid waste" or "this compound in DMSO").
-
Arrange for the collection of full waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Experimental Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. For small spills of powder, carefully sweep it up, avoiding dust generation, and place it in the hazardous solid waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in the appropriate hazardous waste container. Ensure the area is well-ventilated.
-
Personal Contact: In case of skin contact, immediately wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Essential Safety and Handling Protocol for MMPI-1154
Disclaimer: No specific Safety Data Sheet (SDS) for a substance designated "MMPI-1154" was found in public databases. The following guidance is a template based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific SDS for any compound they are handling and replace the placeholder information below with the precise data and procedures recommended for that substance.
This document provides essential safety and logistical information for the handling and disposal of a hypothetical chemical compound, "this compound," to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE) Selection
Proper selection of PPE is the first line of defense against chemical exposure. The following table summarizes recommended PPE based on the nature of the handling procedure and the associated risk level. This data is illustrative; refer to your specific chemical's SDS for appropriate PPE.
| Characteristic | Low Exposure Potential (e.g., handling sealed containers, routine visual inspection) | Medium Exposure Potential (e.g., weighing, preparing solutions in a ventilated enclosure) | High Exposure Potential (e.g., open handling, potential for splashing or aerosolization) |
| Glove Material | Nitrile | Double-gloving: Nitrile (inner), Neoprene (outer) | Double-gloving: Nitrile (inner), Butyl rubber (outer) |
| Glove Thickness | Standard (e.g., 4-6 mil) | Standard (inner), >8 mil (outer) | >8 mil (inner and outer) |
| Min. Breakthrough Time | > 60 minutes | > 240 minutes | > 480 minutes |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles | Chemical splash goggles and a face shield |
| Respiratory Protection | Not generally required | Recommended: N95 or higher respirator if dust is generated | Required: Half-mask or full-face respirator with appropriate cartridges |
| Protective Clothing | Standard lab coat | Chemical-resistant lab coat or apron | Chemical-resistant suit or gown |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound from preparation to disposal.
1. Preparation and Pre-Handling:
- Consult the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet for the specific compound.
- Designate a Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.
- Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper/vessels, spatulas, solvents, and waste containers, and place them within the designated work area.
- Don PPE: Follow the PPE donning procedure outlined in the diagram below.
2. Weighing and Solution Preparation:
- Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.
- Dispense the Compound: Carefully dispense the required amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust.
- Record the Weight: Securely close the balance door and record the final weight.
- Transfer and Dissolve: Transfer the weighed compound to a suitable vessel for dissolution. Slowly add the solvent, stirring gently to avoid splashing.
3. Experimental Use:
- Maintain Containment: Keep all vessels containing this compound covered when not in immediate use.
- Controlled Additions: When adding the this compound solution to a reaction or assay, do so slowly and carefully to prevent splashes or aerosol generation.
4. Spill Management:
- Alert Personnel: In the event of a spill, immediately alert others in the vicinity.
- Contain the Spill: Use an appropriate spill kit to contain and absorb the spilled material. Follow the instructions provided with the spill kit.
- Decontaminate: Clean the affected area with a suitable decontaminating solution as recommended by the SDS.
- Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
5. Disposal Plan:
- Segregate Waste: All solid and liquid waste contaminated with this compound must be segregated into clearly labeled hazardous waste containers.
- Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and other disposable items.
- Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled, and chemical-resistant waste container.
- Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal.
6. Post-Handling and Doffing PPE:
- Decontaminate Equipment: Clean all non-disposable equipment used during the procedure.
- Clean Work Area: Decontaminate the designated work area.
- Doff PPE: Remove PPE in the reverse order it was put on, as illustrated in the diagram below, to prevent self-contamination.
- Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Visual Workflow for Personal Protective Equipment
The following diagram illustrates the logical flow for donning and doffing Personal Protective Equipment to minimize the risk of contamination.
Caption: PPE Donning and Doffing Workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
